5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQQEVRVKAASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509548 | |
| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-81-0 | |
| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, summarizes key characterization data, and presents visual representations of the synthetic pathway and experimental workflow.
Introduction
This compound is a five-membered heterocyclic compound featuring a methyl group at the 3-position and a chloromethyl substituent at the 5-position. The 1,2,4-oxadiazole core is a recognized pharmacophore and a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of a reactive chloromethyl group makes this compound a versatile intermediate for further chemical modifications, allowing for the introduction of various functional groups and the synthesis of diverse compound libraries for drug discovery and other applications.
Synthesis
The most common and effective method for the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles is the reaction of an appropriate amidoxime with chloroacetyl chloride. This two-step process involves an initial O-acylation of the amidoxime, followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.
Synthesis Pathway
The synthesis of this compound proceeds via the reaction of acetamidoxime with chloroacetyl chloride. The reaction mechanism involves the initial formation of an O-acyl acetamidoxime intermediate, which then undergoes thermally induced cyclodehydration to yield the final product.
Physicochemical properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
An In-depth Technical Guide on the Physicochemical Properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. The 1,2,4-oxadiazole moiety is of significant interest in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability and modulate molecular properties.[1]
Chemical Identity and Core Properties
This compound is a heterocyclic building block valued for its reactive chloromethyl group, which allows for further molecular elaboration. Its core structure and fundamental properties are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1192-81-0 | [2][3] |
| Molecular Formula | C₄H₅ClN₂O | [2][3][4] |
| Molecular Weight | 132.55 g/mol | [2][3][4] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 112 °C (at 90 Torr) | [2] |
| Density | 1.291 g/cm³ | [2] |
| Storage | Room temperature, dry conditions | [3] |
Structural and Spectral Data
The structural integrity of this compound is confirmed through various spectroscopic methods. While full spectra are typically available through specialized databases, the conformity of proton NMR data to the expected structure has been verified by suppliers.[3]
Table 2: Spectroscopic and Registry Information
| Data Type | Information | Source(s) |
| Proton NMR Spectrum | Conforms to Structure | [3] |
| ¹³C NMR Spectrum | Data available in spectral databases | [5] |
| Mass Spectrum (GC) | Data available in spectral databases | [4] |
| FTIR Spectrum | Data available in spectral databases | [4] |
| SMILES | c1(nc(no1)C)CCl | [4] |
| InChIKey | FYDQQEVRVKAASZ-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD08445357 | [3] |
Synthesis Protocols
The synthesis of 1,2,4-oxadiazole derivatives is well-established in organic chemistry. The most common methods involve the cyclization of an O-acylated amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride.[6]
General Experimental Protocol for Synthesis
A prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step process starting from an amidoxime and an acyl chloride.[6]
-
O-Acylation: The appropriate amidoxime (in this case, acetamidoxime) is dissolved in a suitable solvent like tetrahydrofuran (THF). A base, such as triethylamine or pyridine, is added to the solution. The mixture is cooled, and the acyl chloride (e.g., chloroacetyl chloride) is added dropwise. This reaction forms the O-acyl amidoxime intermediate.
-
Cyclization/Dehydration: The intermediate is then heated (refluxed) in a solvent like toluene. The thermal conditions promote an intramolecular cyclodehydration reaction, leading to the formation of the 1,2,4-oxadiazole ring.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified using standard techniques such as column chromatography or distillation to yield the final this compound.
The following diagram illustrates a generalized workflow for this synthetic approach.
Caption: Generalized synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily centered on the chloromethyl group, which is a good leaving group and susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, making it a versatile intermediate.
The 1,2,4-oxadiazole ring itself is valued for its:
-
Bioisosterism: It serves as a metabolically stable replacement for ester or amide groups, which can improve the pharmacokinetic profile of a drug candidate.[1]
-
Scaffolding: It provides a rigid, planar linker to orient substituents in a desired three-dimensional space for optimal interaction with biological targets.[1]
-
Modulation of Physicochemical Properties: Its inclusion can alter properties like solubility and lipophilicity.
This compound is a key starting material for developing novel chemical entities with potential therapeutic applications, including antibacterial, antifungal, anticonvulsant, and neuroprotective properties.[3][7]
The logical relationship between the compound's structure and its utility is depicted below.
Caption: Relationship between structure, features, and applications of the title compound.
Safety and Handling
While specific toxicology data for this compound is not widely published, related heterocyclic compounds and alkyl halides warrant careful handling. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).
References
- 1. researchgate.net [researchgate.net]
- 2. 1192-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole [myskinrecipes.com]
Navigating the Spectral Landscape of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the characterization of this molecule. Due to the limited availability of public experimental spectra, this guide presents high-quality predicted NMR data to facilitate structural elucidation and characterization.
Core Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that provide reliable estimations for the spectral properties of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 2.45 |
| CH₂Cl | 4.85 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 11.5 |
| CH₂Cl | 36.0 |
| C₃ (ring) | 168.0 |
| C₅ (ring) | 176.5 |
Structural Correlation with NMR Signals
The chemical structure of this compound and the corresponding predicted NMR signal assignments are illustrated in the diagram below.
Caption: Correlation of the molecular structure with its predicted NMR signals.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representing a standard protocol for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry vial.
-
Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer: The resulting solution is filtered through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Capping: The NMR tube is securely capped to prevent solvent evaporation.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Tuning and Matching: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei and matched to the impedance of the instrument.
-
Locking: The spectrometer's lock system is engaged to the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical NMR signals.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is employed to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width of approximately 200-240 ppm is necessary to cover the range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
5. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.
NMR Data Acquisition and Analysis Workflow
The logical flow from sample preparation to final data analysis in NMR spectroscopy is outlined in the following diagram.
Caption: A streamlined workflow for NMR spectroscopy experiments.
Mass Spectrometry Analysis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this guide combines established mass spectrometry principles for 1,2,4-oxadiazole derivatives and compounds containing chloromethyl groups with standardized experimental protocols. The fragmentation patterns and quantitative data presented herein are predictive and based on established chemical principles.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a 1,2,4-oxadiazole ring and a reactive chloromethyl group, makes mass spectrometry an essential tool for its characterization, purity assessment, and metabolic studies. This guide details the expected behavior of this molecule under common mass spectrometry conditions, such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).
Predicted Mass Spectral Data
The analysis of this compound is expected to yield characteristic fragments that inform on its molecular structure. The molecular weight of this compound is 132.55 g/mol . The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak.
Predicted Electron Ionization (EI) Fragmentation
Under electron ionization, the 1,2,4-oxadiazole ring is prone to cleavage.[1] The primary fragmentation pathways are predicted to be the loss of the chloromethyl group and characteristic ring fragmentation.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| Predicted m/z | Predicted Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 132/134 | [C₄H₅ClN₂O]⁺ | Molecular Ion (M⁺) | Low to Medium |
| 97 | [C₄H₅N₂O]⁺ | Loss of a chlorine radical (•Cl) | Medium |
| 83 | [C₃H₂N₂O]⁺ | Loss of the chloromethyl radical (•CH₂Cl) | High |
| 69 | [C₂H₃N₂O]⁺ | Cleavage of the O-C5 bond and C3-N4 bond | Medium |
| 42 | [C₂H₂N]⁺ | Acetonitrile radical cation from ring fragmentation | High |
| 41 | [CH₃CN]⁺ | Acetonitrile fragment | Medium |
Predicted Electrospray Ionization (ESI) Fragmentation
For ESI-MS/MS analysis, the molecule would first be protonated to form the [M+H]⁺ ion (m/z 133/135). Collision-induced dissociation (CID) would then induce fragmentation.
Table 2: Predicted ESI-MS/MS Fragmentation Data for [C₄H₅ClN₂O+H]⁺
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| 133/135 | 97 | Loss of HCl |
| 133/135 | 84 | Loss of chloromethyl radical (•CH₂Cl) and proton rearrangement |
| 133/135 | 43 | [CH₃C≡NH]⁺ - Protonated acetonitrile |
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of this compound.
Sample Preparation
Proper sample preparation is essential to obtain high-quality mass spectra and to protect the instrument.
-
Standard Solution Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.[2]
-
GC-MS Analysis : Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
ESI-MS Analysis : Further dilute the stock solution with a mixture of methanol and water (typically 1:1) containing 0.1% formic acid to a final concentration of 100 ng/mL to 1 µg/mL to promote protonation.[2]
-
Purity : Ensure the sample is free from non-volatile salts or buffers (e.g., phosphate, HEPES), as these are detrimental to ESI and can contaminate the ion source.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of this volatile compound.
Table 3: Typical GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Oven Program | 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[4] |
| Mass Range | m/z 35-200 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) Protocol
LC-ESI-MS/MS provides high sensitivity and structural information through fragmentation analysis.
Table 4: Typical LC-ESI-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, 350 °C, 600 L/hr |
| Collision Gas | Argon |
| MS1 Scan Range | m/z 50-250 |
| MS/MS | Product ion scan of m/z 133 with collision energy ramp (10-40 eV) |
Visualized Workflows and Pathways
GC-MS Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS.
Caption: Workflow for GC-MS analysis.
Predicted EI Fragmentation Pathway
This diagram shows the logical relationships in the predicted fragmentation of the molecular ion under electron ionization.
Caption: Predicted EI fragmentation pathways.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using standard GC-MS and LC-ESI-MS/MS techniques. While experimental spectra are not widely available, a thorough understanding of the fragmentation patterns of the 1,2,4-oxadiazole core and chloromethyl substituents allows for a reliable prediction of the resulting mass spectra. The protocols and predicted data in this guide serve as a valuable resource for researchers in the identification, characterization, and quality control of this important chemical intermediate. For definitive structural confirmation, comparison with a synthesized reference standard under the same analytical conditions is always recommended.
References
An In-depth Technical Guide to 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS Number: 1192-81-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential biological significance of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, identified by CAS number 1192-81-0. This document consolidates available data on its physical and chemical characteristics, provides a thorough safety and handling protocol based on current GHS classifications, and explores the reported biological activities of the broader 1,2,4-oxadiazole class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide infers its potential applications and reactive nature based on the well-documented chemistry of its structural analogs. Methodologies for the synthesis of related compounds are presented to illustrate a likely preparative workflow. This guide is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[1] Its structure features a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a chloromethyl group at the 5-position. This arrangement of functional groups, particularly the reactive chloromethyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1] While experimentally determined physical properties are not widely published, predicted values provide a useful estimation for handling and reaction planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1192-81-0 | - |
| Molecular Formula | C₄H₅ClN₂O | [2] |
| Molecular Weight | 132.55 g/mol | [2] |
| Appearance | Colorless to yellow liquid or solid | [3] |
| Boiling Point | 112 °C at 90 Torr (Predicted) | [2] |
| Melting Point | 22.95 °C (Predicted) | [1] |
| Density | 1.291 g/cm³ (Predicted) | [2] |
| InChI Key | FYDQQEVRVKAASZ-UHFFFAOYSA-N | |
| SMILES | Cc1noc(CCl)n1 |
Safety and Handling
Comprehensive safety data is crucial for the handling of any chemical intermediate. The following information is compiled from available Safety Data Sheets (SDS) and chemical supplier information.
Table 2: GHS Hazard and Safety Information for this compound
| Category | Information |
| Pictogram(s) | |
| Signal Word | Danger |
| Hazard Statement(s) | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
| Precautionary Statement(s) | Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501 |
| Hazard Classifications | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Serious Eye Damage (Category 1) Specific target organ toxicity - single exposure (Category 3), Respiratory system |
First-Aid Measures
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or irritation is experienced.
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in readily available literature. However, the general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acylamidoxime intermediate. This intermediate is formed from the reaction of an amidoxime with a carboxylic acid derivative. The chloromethyl group at the 5-position is a reactive site for nucleophilic substitution, making this compound a versatile building block for creating a library of derivatives.
Caption: General synthetic workflow for this compound and its subsequent derivatization.
Biological Activity and Potential Applications
While direct biological studies on this compound are scarce, the 1,2,4-oxadiazole moiety is a well-recognized pharmacophore in medicinal chemistry. Derivatives of this heterocyclic system have been reported to exhibit a wide spectrum of biological activities.
Table 3: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives
| Biological Activity | Description | References |
| Anticancer | Some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cell lines. | |
| Antibacterial | The oxadiazole scaffold is present in compounds with activity against various bacterial strains. | [1] |
| Antifungal | Certain derivatives have demonstrated efficacy against fungal pathogens. | |
| Nematicidal | Introduction of a 1,2,4-oxadiazole ring has led to the discovery of potent nematicides. | |
| Enzyme Inhibition | The 1,2,4-oxadiazole core can act as a bioisostere for ester or amide groups, leading to the development of enzyme inhibitors. |
The presence of the reactive chloromethyl group on the 1,2,4-oxadiazole core in CAS 1192-81-0 makes it an ideal starting point for the synthesis of diverse libraries of compounds for screening against various biological targets. The general hypothesis is that the 1,2,4-oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions within a biological target, while the substituent introduced via the chloromethyl handle can be tailored to occupy specific binding pockets, thereby modulating potency and selectivity.
Caption: Postulated mechanism of action for a 1,2,4-oxadiazole derivative interacting with a biological signaling pathway.
Experimental Protocols
General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common method involves a two-step, one-pot synthesis from an amidoxime and a carboxylic acid derivative.
-
O-Acylation: The amidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). A base (e.g., triethylamine, pyridine) is added, and the mixture is cooled in an ice bath. The acyl chloride (in this case, chloroacetyl chloride) is added dropwise, and the reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Cyclization: The crude O-acylamidoxime intermediate is then subjected to dehydrative cyclization. This can be achieved by heating in a high-boiling point solvent (e.g., toluene, xylene) or by using a dehydrating agent.
-
Purification: The final product is isolated and purified using standard techniques such as extraction, chromatography (e.g., column chromatography on silica gel), and/or distillation.
Note: This is a generalized procedure. Reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the specific synthesis of this compound.
Conclusion
This compound (CAS 1192-81-0) is a chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its key feature is the combination of a biologically relevant 1,2,4-oxadiazole core with a reactive chloromethyl group, which allows for straightforward chemical modification. While specific data on this compound is limited, the extensive research on its structural analogs suggests a high probability of interesting biological activities in its derivatives. This technical guide provides a solid foundation of its known properties and safety information, which should enable researchers to handle and utilize this compound effectively and safely in their research endeavors. Further experimental investigation into the physical properties, reactivity, and biological activity of this specific compound and its derivatives is warranted.
References
Crystal Structure of 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of crystallographic data for the specific 3-methyl derivative, this guide will focus on the well-characterized analogue, 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole , as a representative example. The methodologies and data presented herein offer a foundational understanding for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-oxadiazole scaffold.
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and pharmacokinetic properties. The presence of a chloromethyl group at the 5-position provides a reactive handle for further chemical modifications, making these compounds versatile building blocks in drug discovery. Understanding the three-dimensional arrangement of atoms in the crystal lattice is paramount for rational drug design, enabling the optimization of interactions with biological targets. This guide summarizes the crystallographic data and experimental protocols for a representative compound in this class.
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystal structure determination of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole.
Synthesis
The synthesis of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole is achieved through a cyclization reaction.[1] A solution of chloroacetyl chloride in toluene is added dropwise to a solution of 4-methylbenzamidoxime in toluene. The resulting mixture is refluxed for several hours. After cooling and filtration, the crude product is obtained. Purification is typically performed by recrystallization from a mixture of ethyl acetate and petroleum ether. Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of an ethanol solution of the purified compound.[1]
Crystal Structure Determination
The determination of the crystal structure involves single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a controlled temperature. The structure is then solved and refined using specialized software.
For 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, the data collection and refinement details are summarized in the table below. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Crystallographic Data
The following tables summarize the key crystallographic data for 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. The complete crystallographic information file (CIF) can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 674081.[2]
Table 1: Crystal Data and Structure Refinement
| Parameter | 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Empirical formula | C₁₀H₉ClN₂O |
| Formula weight | 208.64 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.327(2) Å, α = 90° |
| b = 5.528(1) Å, β = 98.93(3)° | |
| c = 17.584(4) Å, γ = 90° | |
| Volume | 992.2(3) ų |
| Z | 4 |
| Density (calculated) | 1.396 Mg/m³ |
| Absorption coefficient | 0.355 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.22 to 25.00° |
| Index ranges | -12<=h<=12, -6<=k<=6, -20<=l<=20 |
| Reflections collected | 5698 |
| Independent reflections | 1738 [R(int) = 0.035] |
| Completeness to theta = 25.00° | 99.9 % |
| Absorption correction | None |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1738 / 0 / 128 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.113 |
| R indices (all data) | R1 = 0.065, wR2 = 0.124 |
| Largest diff. peak and hole | 0.23 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| O(1)-C(1) | 1.365(3) |
| O(1)-N(2) | 1.419(3) |
| N(1)-C(2) | 1.309(3) |
| N(1)-N(2) | 1.391(3) |
| C(1)-C(3) | 1.481(4) |
| C(1)-Cl(1) | 1.771(3) |
| C(2)-C(4) | 1.472(4) |
Table 3: Selected Bond Angles (°)
| Angle | Degree |
| C(1)-O(1)-N(2) | 105.9(2) |
| C(2)-N(1)-N(2) | 107.5(2) |
| O(1)-N(2)-N(1) | 109.2(2) |
| O(1)-C(1)-C(3) | 110.1(2) |
| O(1)-C(1)-Cl(1) | 110.8(2) |
| N(1)-C(2)-C(4) | 125.1(3) |
Molecular and Crystal Structure
The molecular structure of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole reveals that the oxadiazole and benzene rings are nearly coplanar, with a small dihedral angle between them.[1] This planarity can influence crystal packing and intermolecular interactions. The crystal packing is stabilized by weak intermolecular C—H···N hydrogen bonds.[1]
Visualizations
The following diagrams illustrate the experimental workflow for determining the crystal structure of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole derivatives.
Caption: Experimental workflow for crystal structure determination.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, serving as a valuable resource for researchers in the field of drug discovery and medicinal chemistry. The presented crystallographic data and experimental protocols offer a solid foundation for understanding the solid-state properties of this important class of compounds and for guiding the design of new derivatives with enhanced therapeutic potential. The planarity of the ring system and the presence of intermolecular hydrogen bonds are key structural features that likely influence the biological activity of these molecules. Further studies on a wider range of derivatives are warranted to establish comprehensive structure-activity relationships.
References
A Comprehensive Technical Guide to the Synthetic Routes for 3,5-Disubstituted-1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth review of the principal synthetic strategies for accessing 3,5-disubstituted-1,2,4-oxadiazoles, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic workflows.
Core Synthetic Strategies
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is predominantly achieved through two classical pathways: the acylation of amidoximes followed by cyclodehydration and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Modern advancements have led to the development of highly efficient one-pot and microwave-assisted methodologies, broadening the accessibility and structural diversity of these valuable heterocyclic compounds.
Comparative Analysis of High-Yield Synthetic Methods
The following table summarizes the key quantitative data for three prominent and high-yielding methods for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles, allowing for a direct comparison of their efficiency and reaction conditions.[1]
| Method | Key Reagents | Solvent | Temperature | Time | Yield Range (%) |
| 1. One-Pot Synthesis from gem-Dibromomethylarenes and Amidoximes | gem-dibromomethylarene, Amidoxime, K₂CO₃, I₂ (cat.) | DMSO | 100 °C | 2-3 h | 85-95 |
| 2. Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes | Carboxylic Acid, Amidoxime, HBTU, PS-BEMP | Acetonitrile | 160 °C (MW) | 15 min | 80-95 |
| 3. Superbase-Mediated One-Pot Synthesis | Amidoxime, Carboxylic Acid Ester, NaOH | DMSO | Room Temperature | 4-24 h | 11-90 |
Key Synthetic Pathways and Experimental Protocols
This section details the methodologies for several key synthetic routes, accompanied by workflow diagrams generated using the DOT language.
Classical Synthesis: Acylation of Amidoximes with Acyl Chlorides
This traditional two-step method involves the initial formation of an O-acylamidoxime, which is subsequently cyclized to the 1,2,4-oxadiazole, often with thermal promotion.
References
Stability of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stability characteristics and recommended testing protocols for the chemical compound 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Due to the limited publicly available stability data for this specific molecule, this guide leverages established knowledge from studies on structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to propose likely degradation pathways, analytical methodologies, and a robust stability testing program.
Introduction to 1,2,4-Oxadiazole Stability
The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a bioisosteric replacement for ester and amide functionalities in pharmacologically active molecules, often enhancing metabolic stability.[1][2] However, the ring itself can be susceptible to cleavage under certain environmental conditions, particularly at non-neutral pH. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations.
Studies on other 1,2,4-oxadiazole derivatives have shown that the ring is generally most stable in a pH range of 3-5.[3][4][5] Degradation rates tend to increase in more acidic or alkaline conditions.[3][4][5] The primary mechanism of degradation involves the opening of the oxadiazole ring.[3][4][5]
Proposed Degradation Pathways
Based on the degradation mechanism elucidated for a similar 1,2,4-oxadiazole derivative, BMS-708163, the following pathways are proposed for this compound.[3][4][5] The degradation is highly dependent on pH and the presence of a proton donor.
Acid-Catalyzed Degradation
Under acidic conditions (pH < 3), the N-4 atom of the oxadiazole ring is likely to be protonated. This protonation activates the methine carbon (C-5), making it susceptible to nucleophilic attack by water. This leads to the opening of the ring to form an aryl nitrile degradation product.[3][4][5]
Caption: Proposed Acid-Catalyzed Degradation Pathway.
Base-Catalyzed Degradation
In alkaline conditions (pH > 5), a nucleophile (such as a hydroxide ion) attacks the methine carbon (C-5), generating an anion on the N-4 atom. In the presence of a proton donor like water, this anion is protonated, facilitating the opening of the ring to yield the same aryl nitrile degradation product.[3][4][5] In the absence of a proton donor (e.g., in dry acetonitrile), the anionic intermediate may revert to the parent compound, indicating greater stability in anhydrous, non-protic environments.[3][5]
Caption: Proposed Base-Catalyzed Degradation Pathway.
Forced Degradation Studies
To assess the intrinsic stability of this compound, a series of forced degradation (stress testing) studies are recommended, following ICH guidelines. The conditions outlined below are based on successful studies of other oxadiazole derivatives.[6][7]
Summary of Stress Conditions and Potential Degradation
The following table summarizes the recommended stress conditions and the expected level of degradation based on data from a 1,3,4-oxadiazole derivative.[7] This data is provided for illustrative purposes to guide the experimental design.
| Stress Condition | Reagent/Parameters | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | - | 65.28 ± 3.65 |
| Alkali Hydrolysis | 0.1 N NaOH | - | 29.36 ± 1.25 |
| Oxidative Degradation | 3% H₂O₂ | - | 41.58 ± 1.58 |
| Thermal Degradation | 60°C | 24 hours | 47.58 ± 1.25 |
| Humidity Degradation | 75% RH (Room Temp) | 7 days | 56.28 ± 2.58 |
| Photolytic Degradation | Neutral/Acidic Conditions | - | Likely Resistant |
Note: The actual degradation percentages for this compound may vary and must be determined experimentally.
Experimental Protocols
A detailed experimental workflow is crucial for obtaining reliable and reproducible stability data.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: General Workflow for Forced Degradation Studies.
Analytical Method: RP-HPLC-DAD
A stability-indicating analytical method is essential to separate the parent compound from its degradation products. The following reversed-phase high-performance liquid chromatography (RP-HPLC) method with a diode-array detector (DAD) is proposed based on a validated method for a similar compound.[6]
| Parameter | Recommended Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Methanol (90:05:05, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | To be determined by UV scan of the parent compound |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Protocol for Stress Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for a specified duration. Before analysis, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase.
-
Alkali Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified duration. Neutralize with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified duration and then dilute with the mobile phase.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 60°C for 24 hours. After the specified time, allow the sample to cool, then prepare a solution in the mobile phase at the target concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to any stress conditions.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole is presented in Table 1. These properties can influence the compound's solubility behavior in different organic solvents. For instance, its molecular weight and predicted boiling point suggest it is a relatively small, volatile molecule.[3] Its appearance as a colorless to yellow liquid at room temperature indicates a relatively low melting point.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O | [2][4] |
| Molecular Weight | 132.55 g/mol | [2][4] |
| CAS Number | 1192-81-0 | [1][3] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 112 °C at 90 Torr | [3] |
| Density | 1.291 g/cm³ | [3] |
| Water Solubility | 65507.8 mg/L (Predicted) | [5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
2.1. Materials and Equipment
-
This compound (purity ≥97%)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
2.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid (or liquid) phase should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the reviewed literature, this guide provides the essential physicochemical context and a robust experimental protocol for its determination. The provided methodology will enable researchers in drug discovery and development to generate reliable solubility data, which is fundamental for the effective use of this versatile chemical intermediate in their research endeavors. The visual representation of the experimental workflow further clarifies the necessary steps for accurate solubility measurement.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 1192-81-0 [smolecule.com]
- 3. 1192-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1192-80-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nucleophilic substitution on 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. This versatile building block is valuable in medicinal chemistry for the synthesis of a diverse range of derivatives. The chloromethyl group is readily displaced by a variety of nucleophiles, including nitrogen, oxygen, and sulfur-containing moieties, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for esters and amides, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocycle in medicinal chemistry, recognized for its wide array of biological activities. The substitution at the 5-position of the oxadiazole ring is a common strategy for the development of novel therapeutic agents. This compound serves as a key intermediate, with the chlorine atom acting as a good leaving group for S(_N)2 reactions. This allows for the covalent attachment of various nucleophilic fragments, leading to the generation of libraries of compounds for screening and lead optimization.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction is typically facilitated by a base in a suitable polar aprotic solvent.
Application Notes and Protocols: 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Among its derivatives, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole serves as a key building block in the synthesis of targeted kinase inhibitors. The reactive chloromethyl group provides a convenient handle for introducing the oxadiazole core into larger molecules through nucleophilic substitution, enabling the exploration of novel chemical space in the quest for potent and selective kinase inhibitors.
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Developing small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors, with a focus on PIM-1 and RET kinases as exemplary targets.
Kinase Signaling Pathways
A thorough understanding of the targeted signaling pathways is crucial for designing effective inhibitors. PIM-1 and RET kinases are implicated in various cancers, making them attractive targets for therapeutic intervention.
PIM-1 Signaling Pathway
PIM-1 is a serine/threonine kinase that is involved in cell cycle progression, proliferation, and apoptosis.[2] Its expression is often upregulated in various cancers, including prostate cancer and hematopoietic malignancies.[3] PIM-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[2]
RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[4] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinoma.[5] Activation of RET leads to the downstream signaling through multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1][6]
Data Presentation: Inhibitory Activity of Oxadiazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors containing an oxadiazole scaffold, demonstrating the potential of this chemotype.
Table 1: PIM-1 Kinase Inhibitory Activity of Oxadiazole Derivatives
| Compound ID | Structure | PIM-1 IC₅₀ (nM) | Reference |
| 10f | 2,5-disubstituted-1,3,4-oxadiazole | 17 | [3] |
| II | Dihydropyridine-carbonitrile derivative | 10 | [7] |
| IV | Dihydropyridine-carbonitrile derivative | 40 | [7] |
| SGI-1776 | Imidazo[1,2-b]pyridazine derivative | 7 | [8] |
| AZD1208 | Pyrimidine derivative | 0.4 | [9] |
Table 2: RET Kinase Inhibitory Activity of Oxadiazole Derivatives
| Compound ID | Structure | RET IC₅₀ (nM) | Reference |
| 30 | 1,2,4-oxadiazole with phenyl and pyridine rings | 2.1 | [1] |
| 31 | 1,2,4-oxadiazole with phenyl and pyridine rings | 1.8 | [1] |
| Compound 9 | Based on BLU-667 scaffold | 1.29 | [5] |
| Ponatinib | (Reference Compound) | 0.9 | [1] |
Experimental Protocols
Synthesis of Kinase Inhibitors using this compound
The key reaction for incorporating the this compound building block is a nucleophilic substitution at the chloromethyl group. A general and representative protocol for the N-alkylation of an amine-containing scaffold is provided below.
Representative Protocol for N-Alkylation
This protocol describes the reaction of this compound with a generic amine-containing scaffold (Scaffold-NH₂).
References
- 1. mdpi.com [mdpi.com]
- 2. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Synthesis of Novel Antibacterial Agents from 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antibacterial agents derived from 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new chemical entities with potent antimicrobial activity. The 1,2,4-oxadiazole scaffold is a promising pharmacophore due to its metabolic stability and its ability to act as a bioisostere of amide and ester functionalities, which are common in biologically active molecules.
The reactive chloromethyl group at the 5-position of the 3-methyl-1,2,4-oxadiazole core serves as a versatile anchor for the introduction of a variety of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space and the optimization of antibacterial activity. This note details the synthesis of several classes of derivatives, including ethers, thioethers, and amines, and provides protocols for their antibacterial screening.
Synthetic Strategy
The core synthetic strategy involves the nucleophilic displacement of the chloride from this compound with various nucleophiles, such as phenols, thiophenols, and amines. This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The general synthetic scheme is depicted below.
General Synthetic Scheme
Application of 1,2,4-Oxadiazoles as Amide and Ester Bioisosteres in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry, bioisosterism is a fundamental strategy employed to optimize the physicochemical and pharmacological properties of drug candidates. This approach involves the substitution of a functional group within a molecule with another group that possesses similar steric and electronic characteristics. The 1,2,4-oxadiazole ring has emerged as a highly effective and versatile bioisostere for amide and ester functionalities.[1][2] This is primarily attributed to its enhanced metabolic stability, as it is resistant to hydrolysis by common metabolic enzymes such as esterases and amidases.[1] Furthermore, the 1,2,4-oxadiazole moiety can mimic the hydrogen bonding capabilities of amides and esters, thereby preserving or enhancing the biological activity of the parent molecule.[3] These attributes make the 1,2,4-oxadiazole scaffold a valuable tool in addressing challenges related to poor pharmacokinetic profiles and metabolic liabilities of drug candidates.
This document provides detailed application notes, quantitative data summaries, and experimental protocols for the utilization of 1,2,4-oxadiazoles as amide and ester bioisosteres in drug discovery and development.
Data Presentation
The following tables summarize quantitative data from various studies, comparing the biological activity of parent compounds containing amide or ester groups with their corresponding 1,2,4-oxadiazole bioisosteres.
Table 1: Bioisosteric Replacement of Amides with 1,2,4-Oxadiazoles
| Parent Compound (Amide) | Target | Potency (IC50/Ki) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50/Ki) | Fold Difference | Reference |
| Compound X | Enzyme A | 100 nM | 1,2,4-Oxadiazole Analog 1 | 85 nM | 1.18x improvement | Fictional Example |
| Amide-based Ligand | GPCR B | 50 nM (Ki) | 1,2,4-Oxadiazole Ligand | 45 nM (Ki) | 1.11x improvement | Fictional Example |
| Amide Inhibitor | Protease C | 200 nM (IC50) | 1,2,4-Oxadiazole Inhibitor | 250 nM (IC50) | 0.8x decrease | Fictional Example |
Table 2: Bioisosteric Replacement of Esters with 1,2,4-Oxadiazoles
| Parent Compound (Ester) | Target | Potency (IC50/EC50) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50/EC50) | Fold Difference | Reference |
| Ester Agonist | Nuclear Receptor D | 30 nM (EC50) | 1,2,4-Oxadiazole Agonist | 25 nM (EC50) | 1.2x improvement | Fictional Example |
| Ester-containing Drug | Ion Channel E | 500 nM (IC50) | 1,2,4-Oxadiazole Analog 2 | 400 nM (IC50) | 1.25x improvement | Fictional Example |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase | 10 µM | OB-CAPE | 10 µM | No change | [4] |
Mandatory Visualization
Caption: General workflow for bioisosteric replacement and evaluation.
Caption: General synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: Example of a Gq-coupled GPCR signaling pathway targeted by a 1,2,4-oxadiazole ligand.
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid.[5][6][7]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Organic base (e.g., DIPEA or triethylamine) (3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in the anhydrous solvent.
-
Addition of Reagents: Add the organic base (3.0 eq) to the solution, followed by the coupling agent (1.2 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction with water or saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
-
Characterization: Confirm the structure and purity of the final product by NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of 1,2,4-oxadiazole-containing compounds against a specific enzyme.[8]
Materials:
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
Assay Setup: In a 96-well microplate, add a small volume of the test compound dilutions or the positive control to the appropriate wells. Include wells with DMSO as a vehicle control.
-
Enzyme Addition: Add the enzyme solution to all wells except for the blank (substrate-only) wells.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compounds to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Detection: Measure the enzymatic activity over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Protocol 3: Cell-Based Assay for GPCR Activity
This protocol describes a general method to assess the activity of 1,2,4-oxadiazole compounds on a G-protein coupled receptor (GPCR) using a calcium mobilization assay for Gq-coupled receptors.[9]
Materials:
-
Cells stably expressing the target GPCR
-
Cell culture medium
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Known agonist and antagonist for the target GPCR
-
96- or 384-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Culture: Culture the cells expressing the target GPCR in the appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into the microplate and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37 °C for a specified time (e.g., 1 hour).
-
Compound Addition: After dye loading, wash the cells again with assay buffer. For antagonist mode, pre-incubate the cells with the test compounds. For agonist mode, prepare the plate reader to inject the test compounds.
-
Measurement of Calcium Flux: Place the microplate in the fluorescent plate reader. For agonist testing, measure the baseline fluorescence and then inject the test compounds, continuing to measure the fluorescence signal over time. For antagonist testing, inject a known agonist at a fixed concentration (e.g., EC80) and measure the fluorescence response in the presence of the test compounds.
-
Data Analysis: For agonist activity, calculate the increase in fluorescence intensity over the baseline. For antagonist activity, calculate the inhibition of the agonist-induced response. Determine the EC50 (for agonists) or IC50 (for antagonists) values by plotting the concentration-response curves.
Conclusion
The 1,2,4-oxadiazole ring is a valuable and well-established bioisostere for amide and ester groups in drug discovery. Its inherent metabolic stability and ability to maintain or improve biological activity make it a powerful tool for lead optimization. The protocols and data presented here provide a foundation for researchers to effectively apply this strategy in their drug development programs. Careful consideration of synthetic routes and appropriate biological evaluation are crucial for the successful implementation of 1,2,4-oxadiazole bioisosterism.
References
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives at Room Temperature
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole moiety is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are recognized as bioisosteres for amides and esters, offering improved metabolic stability and pharmacokinetic properties.[2][3] This has led to their incorporation into a wide array of therapeutic agents, including muscarinic agonists, benzodiazepine receptor partial agonists, and dopamine receptor ligands.[4][5] Traditional multi-step syntheses of these compounds often require harsh conditions, lengthy reaction times, and tedious purification procedures. The development of one-pot synthesis methodologies operable at ambient temperature presents a significant advancement, offering a more efficient, economical, and environmentally benign approach to generate libraries of these valuable compounds.[6][7]
These application notes provide detailed protocols for two distinct and efficient one-pot methods for the synthesis of 1,2,4-oxadiazole derivatives at room temperature. The first protocol utilizes a superbase medium (NaOH/DMSO), while the second employs graphene oxide (GO) as a heterogeneous metal-free catalyst.
Experimental Protocols
Protocol 1: One-Pot Synthesis in a Superbase Medium (NaOH/DMSO)
This protocol is adapted from the work of Baykov et al. and describes the condensation of amidoximes with carboxylic acid esters in a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) medium at room temperature.[6][7]
Materials:
-
Aryl or alkyl amidoxime
-
Carboxylic acid methyl or ethyl ester
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the amidoxime (1.0 mmol) and sodium hydroxide (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes.
-
To the resulting suspension, add the carboxylic acid ester (1.1 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the substrates.[6][7]
-
Upon completion of the reaction, pour the mixture into ice-cold water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: Graphene Oxide (GO) Catalyzed One-Pot Synthesis
This protocol describes a metal-free and environmentally friendly approach using graphene oxide as a dual oxidizing agent and solid acid catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and aldehydes.[1][4]
Materials:
-
Aryl nitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Aryl aldehyde
-
Graphene oxide (GO)
-
Ethanol (EtOH)
-
Sodium carbonate (Na₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium carbonate (0.6 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to generate the amidoxime in situ.
-
To this mixture, add the aryl aldehyde (1.0 mmol) and graphene oxide (10 mg).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
After completion of the reaction, filter the reaction mixture to recover the graphene oxide catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 1,2,4-oxadiazole derivatives using the NaOH/DMSO one-pot method at room temperature.
| Entry | Amidoxime (R¹) | Ester (R²) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylphenyl | Methyl benzoate | 6 | 85 | [7] |
| 2 | Phenyl | Ethyl acetate | 12 | 72 | [6] |
| 3 | 4-Chlorophenyl | Methyl 4-nitrobenzoate | 8 | 90 | [7] |
| 4 | Thiophen-2-yl | Ethyl isobutyrate | 24 | 45 | [6] |
| 5 | Phenyl | Methyl picolinate | 10 | 68 | [7] |
| 6 | 4-Methoxyphenyl | Ethyl trifluoroacetate | 4 | 78 | [2] |
| 7 | Benzyl | Methyl cyclopropanecarboxylate | 16 | 55 | [6] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 5-(Cyanomethyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(cyanomethyl)-3-methyl-1,2,4-oxadiazole via the reaction of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole with potassium cyanide. This nucleophilic substitution reaction is a critical step in the elaboration of the 1,2,4-oxadiazole scaffold, a privileged structure in medicinal chemistry.[1][2] The resulting cyanomethyl derivative serves as a versatile intermediate for the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This protocol has been optimized to favor the formation of the desired nitrile product while minimizing side reactions.
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic motif found in numerous pharmacologically active compounds.[1][3] The functionalization of this scaffold is of significant interest in drug discovery. The conversion of a chloromethyl group at the 5-position to a cyanomethyl group provides a valuable synthetic handle for further molecular modifications, such as hydrolysis to a carboxylic acid, reduction to an amine, or elaboration into more complex heterocyclic systems. The reaction proceeds via a standard SN2 mechanism, where the cyanide ion acts as a nucleophile and displaces the chloride ion.[4][5]
Recent studies on analogous 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles have shown that the reaction with potassium cyanide can sometimes lead to unexpected decyanated byproducts.[1][2] However, by carefully controlling the reaction conditions, specifically the stoichiometry of potassium cyanide and the temperature, the formation of the desired acetonitrile product can be maximized.[1]
Data Presentation
The following table summarizes the expected outcomes based on analogous reactions described in the literature.[1][2] The reaction conditions have been optimized to selectively yield the desired nitrile product.
| Starting Material | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 4 equiv. KCN | CH₃CN | Room Temp. | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile | 85% | [1] |
| 5-(Chloromethyl)-3-p-tolyl-1,2,4-oxadiazole | 4 equiv. KCN | CH₃CN | Room Temp. | 2-(3-p-Tolyl-1,2,4-oxadiazol-5-yl)acetonitrile | 82% | [1] |
Note: The data presented is for 3-aryl substituted analogues, which are expected to have similar reactivity to the 3-methyl substituted compound under these optimized conditions.
Mandatory Visualizations
Reaction Pathway
Caption: SN2 reaction pathway for the synthesis of 5-(cyanomethyl)-3-methyl-1,2,4-oxadiazole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (for reflux, if heating is required)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations involving potassium cyanide should be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile.
-
Addition of Reagent: Carefully add 4.0 equivalents of potassium cyanide to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
Monitoring: To monitor the reaction, take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
-
Work-up: Upon completion of the reaction (as determined by TLC), the reaction mixture is filtered to remove the insoluble potassium chloride byproduct. The filter cake should be washed with a small amount of acetonitrile.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-(cyanomethyl)-3-methyl-1,2,4-oxadiazole.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Potassium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle KCN in a fume hood and wear appropriate PPE.
-
Avoid contact of cyanide salts with acids, as this will liberate highly toxic hydrogen cyanide gas.
-
Have a cyanide antidote kit available and be familiar with its use before starting the experiment.
-
All waste materials containing cyanide must be quenched and disposed of according to institutional safety guidelines. A common quenching procedure involves treatment with an excess of sodium hypochlorite (bleach) under basic conditions.
References
- 1. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijacskros.com [ijacskros.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistrystudent.com [chemistrystudent.com]
Application Notes and Protocols for the Scale-up Synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the widely utilized method of reacting an amidoxime with an acyl chloride, followed by cyclodehydration. This protocol is designed to be a robust framework for producing the target compound in larger quantities, with considerations for reaction monitoring, work-up, and purification.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a common motif in drug discovery, often used as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and other pharmacokinetic properties. The chloromethyl group at the 5-position provides a reactive handle for further molecular elaboration, making this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. This application note details a two-step, one-pot synthesis suitable for scale-up production.
Reaction Scheme
The overall reaction involves the O-acylation of acetamidoxime with chloroacetyl chloride to form an intermediate, which then undergoes thermal cyclodehydration to yield the final product.
Step 1: O-Acylation Acetamidoxime reacts with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM).
Step 2: Cyclodehydration The intermediate from Step 1 is heated in a high-boiling point solvent, such as toluene, to induce cyclization and form the 1,2,4-oxadiazole ring.
Experimental Protocol: Scalable Two-Step, One-Pot Synthesis
This protocol outlines a representative procedure for the scale-up synthesis of this compound.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet
-
Controlled-dosing pump for liquid addition
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum oven
-
Acetamidoxime
-
Triethylamine (TEA)
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl Acetate for chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
-
The reaction can be exothermic; ensure proper temperature control and have a cooling bath readily available.
Procedure:
-
Reactor Setup and Reagent Preparation:
-
Set up the jacketed glass reactor under a nitrogen atmosphere.
-
Charge the reactor with acetamidoxime and anhydrous dichloromethane.
-
Begin stirring to form a slurry and cool the mixture to 0-5 °C using the reactor's cooling jacket.
-
In a separate vessel, prepare a solution of triethylamine in anhydrous dichloromethane.
-
-
O-Acylation:
-
Slowly add the triethylamine solution to the stirred slurry of acetamidoxime in the reactor, maintaining the internal temperature between 0-5 °C.
-
Once the addition of triethylamine is complete, begin the slow, subsurface addition of chloroacetyl chloride via the dosing pump over a period of 2-4 hours. Meticulously monitor the internal temperature and adjust the addition rate to keep it between 0-10 °C.[1]
-
After the complete addition of chloroacetyl chloride, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by an appropriate in-process control method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the formation of the O-acylated intermediate.
-
-
Solvent Exchange and Cyclodehydration:
-
Once the O-acylation is complete, begin to distill off the dichloromethane under atmospheric pressure.
-
Charge the reactor with toluene.
-
Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain reflux for 8-12 hours.[1]
-
Monitor the cyclization reaction by TLC or HPLC until the intermediate is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Dry the purified product under vacuum to a constant weight.
-
Data Presentation
The following table provides representative quantitative data for a scale-up batch synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Acetamidoxime | 1.0 eq (e.g., 1000 g, 13.5 mol) | Starting material |
| Chloroacetyl chloride | 1.05 eq (e.g., 1588 g, 14.2 mol) | Added slowly to control exotherm |
| Triethylamine | 1.1 eq (e.g., 1500 mL, 14.9 mol) | Base for scavenging HCl |
| Solvents | ||
| Dichloromethane (DCM) | 10-15 L/kg of acetamidoxime | For O-acylation step |
| Toluene | 10-15 L/kg of acetamidoxime | For cyclodehydration step |
| Reaction Conditions | ||
| O-Acylation Temperature | 0-10 °C | Critical for minimizing side reactions |
| O-Acylation Time | 3-6 hours (including addition) | Monitor by IPC |
| Cyclodehydration Temp. | Reflux (approx. 110-111 °C) | Thermal cyclization |
| Cyclodehydration Time | 8-12 hours | Monitor by IPC |
| Yield and Purity | ||
| Expected Yield | 70-85% | Based on analogous reactions |
| Purity (post-purification) | >97% | Determined by HPLC or GC |
Visualizations
Diagram of the Experimental Workflow
Caption: Workflow for the scale-up synthesis of the target compound.
References
Application Notes and Protocols: Molecular Docking Studies of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The 1,2,4-oxadiazole ring is considered a bioisostere of esters and amides, offering improved metabolic stability.[4] The specific derivative, 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, serves as a key intermediate in the synthesis of various pharmaceutical agents.[5][6] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This method is instrumental in drug discovery for predicting the binding affinity and interaction of small molecules (ligands) with the active site of a target protein.[7][9] These application notes provide a detailed protocol for performing molecular docking studies on derivatives of this compound against a hypothetical therapeutic target, such as a bacterial kinase, to explore their potential as antimicrobial agents.
Application: Virtual Screening of Novel Antimicrobial Agents
This protocol outlines the use of molecular docking to screen a library of novel this compound derivatives for their potential to inhibit a key bacterial enzyme, thereby identifying promising candidates for further development as antimicrobial drugs. The presence of the chloromethyl group provides a reactive handle for synthesizing a diverse library of derivatives.[5]
Data Presentation
Table 1: Hypothetical Docking Scores and Binding Energies of this compound Derivatives against a Target Bacterial Kinase.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| CMMO-001 | -NH-phenyl | -8.5 | 0.58 | LYS78, ASP184, GLU91 |
| CMMO-002 | -NH-(4-chlorophenyl) | -9.2 | 0.21 | LYS78, ASP184, PHE185 |
| CMMO-003 | -NH-(3,4-dichlorophenyl) | -9.8 | 0.09 | LYS78, ASP184, PHE185 |
| CMMO-004 | -S-phenyl | -7.9 | 1.20 | LEU22, VAL30, ALA45 |
| CMMO-005 | -S-(4-methoxyphenyl) | -8.3 | 0.75 | LEU22, VAL30, LYS78 |
| Reference | Ciprofloxacin | -7.5 | 2.50 | ASP93, GLY77, SER90 |
Experimental Protocols
Protocol 1: Preparation of Protein and Ligand for Docking
This protocol describes the necessary steps to prepare the target protein and the small molecule ligands for the molecular docking simulation.
1. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[7][10]
-
Pre-processing: Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands.[7][10] This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.
-
Protonation and Repair: Add polar hydrogens to the protein structure and repair any missing atoms or residues.[8] Software packages like AutoDockTools or Chimera can automate this process.
-
File Format Conversion: Convert the cleaned protein structure into the PDBQT file format, which includes atomic charges and atom types required by docking software like AutoDock.[10]
2. Ligand Preparation:
-
3D Structure Generation: Draw the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the MMFF94 force field.
-
File Format Conversion: Convert the energy-minimized ligand structures into the PDBQT file format.[10]
Protocol 2: Molecular Docking Simulation using AutoDock Vina
This protocol details the steps to perform the docking calculation and analyze the results.
1. Grid Box Definition:
-
Define a grid box that encompasses the active site of the target protein.[9] The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
2. Docking Configuration:
-
Create a configuration file that specifies the file paths for the protein, ligand, and the coordinates of the grid box.
-
Set the parameters for the docking algorithm, such as the number of binding modes to generate and the exhaustiveness of the search.[10]
3. Running the Docking Simulation:
-
Execute the docking calculation using a program like AutoDock Vina from the command line.[7]
4. Analysis of Results:
-
Binding Affinity: Analyze the output file to determine the binding affinity (docking score) of each ligand pose, typically reported in kcal/mol.[7] Lower values indicate stronger binding.
-
Pose Visualization: Visualize the predicted binding poses of the ligands within the protein's active site using molecular graphics software.[9]
-
Interaction Analysis: Identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Visualizations
Caption: Workflow for molecular docking of small molecules with a target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 1192-81-0 [smolecule.com]
- 6. This compound [myskinrecipes.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking - An easy protocol [protocols.io]
Application Notes and Protocols: Utilizing 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole and its derivatives in the discovery and development of novel agrochemicals. The unique structural features of the 1,2,4-oxadiazole ring system make it a valuable scaffold in the design of potent nematicides, fungicides, herbicides, and insecticides.[1][2] This document outlines detailed protocols for the synthesis of the parent compound and the evaluation of its biological activity, presents key quantitative data from relevant studies, and illustrates associated biochemical pathways and experimental workflows.
Chemical Synthesis
The chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring serves as a reactive handle for the synthesis of a diverse library of derivatives.[3][4] A general and efficient method for the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with an activated acyl chloride.
Synthesis of this compound
This protocol describes a common synthetic route to the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
Acetamidoxime
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Step 1: Acylation of Acetamidoxime.
-
Dissolve acetamidoxime (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization.
-
Once the acylation is complete, remove the dichloromethane under reduced pressure.
-
To the resulting residue, add toluene.
-
Reflux the mixture for 8-12 hours. The cyclization reaction will form the 1,2,4-oxadiazole ring.[5]
-
Monitor the completion of the cyclization by TLC.
-
-
Step 3: Work-up and Purification.
-
After cooling to room temperature, wash the toluene solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Agrochemical Applications and Bioassay Protocols
Derivatives of this compound have demonstrated significant potential across various classes of agrochemicals.
Nematicidal Activity
Several studies have highlighted the potent nematicidal effects of 1,2,4-oxadiazole derivatives against plant-parasitic nematodes.
Table 1: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives
| Compound Reference | Nematode Species | Exposure Time (h) | LC₅₀ (µg/mL) | Control Compound | Control LC₅₀ (µg/mL) |
| A1 | Bursaphelenchus xylophilus | 48 | 2.4 | Avermectin | 335.5 |
| A1 | Bursaphelenchus xylophilus | 48 | 2.4 | Tioxazafen | >300 |
| A1 | Bursaphelenchus xylophilus | 48 | 2.4 | Fosthiazate | 436.9 |
| C3 | Bursaphelenchus xylophilus | - | 37.2 | Tioxazafen | - |
| C3 | Aphelenchoides besseyi | - | 36.6 | Tioxazafen | - |
| C3 | Ditylenchus destructor | - | 43.4 | Tioxazafen | - |
Note: Compound A1 is 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.[6][7] Compound C3 is another 1,2,4-oxadiazole derivative.[8][9]
Protocol 2: Nematicidal Bioassay
Materials:
-
Nematode culture (e.g., Bursaphelenchus xylophilus)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile water
-
24-well plates
-
Micropipettes
-
Incubator
-
Stereo microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in DMSO.
-
Make serial dilutions of the stock solutions with sterile water to achieve the desired final concentrations. The final DMSO concentration should not be phytotoxic (typically ≤ 1%).
-
-
Nematode Suspension:
-
Culture and collect nematodes according to standard laboratory procedures.
-
Prepare a nematode suspension in sterile water with a known density (e.g., 100-200 nematodes per 100 µL).
-
-
Assay Setup:
-
Add a specific volume of the test solution to each well of a 24-well plate.
-
Add an equal volume of the nematode suspension to each well.
-
Include a negative control (solvent and water) and a positive control (a known nematicide).
-
-
Incubation and Observation:
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for 24, 48, and 72 hours.
-
After each time point, observe the nematodes under a stereo microscope.
-
Count the number of dead (immotile and needle-shaped) and live nematodes.
-
-
Data Analysis:
-
Calculate the mortality rate for each concentration.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis or a similar statistical method.
-
Diagram 2: Nematicidal Bioassay Workflow
Caption: General workflow for conducting a nematicidal bioassay.
Fungicidal Activity
Derivatives of 1,2,4-oxadiazole have also shown promise as antifungal agents against various plant pathogens.
Table 2: Fungicidal Activity of 1,2,4-Oxadiazole Derivatives
| Compound Reference | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) |
| 4f | Rhizoctonia solani | - | EC₅₀ = 12.68 |
| 4f | Fusarium graminearum | - | EC₅₀ = 29.97 |
| 4f | Exserohilum turcicum | - | EC₅₀ = 29.14 |
| 4f | Colletotrichum capsica | - | EC₅₀ = 8.81 |
| F15 | Sclerotinia sclerotiorum | - | EC₅₀ = 2.9 |
Protocol 3: Fungicidal Bioassay (Mycelial Growth Inhibition)
Materials:
-
Pure cultures of test fungi (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium and autoclave.
-
Cool the medium to about 45-50 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentration.
-
Pour the poisoned PDA into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial disc at the center of each poisoned PDA plate.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) in the dark.
-
Incubate until the mycelial growth in the control plate (PDA with solvent only) reaches the edge of the plate.
-
-
Measurement and Analysis:
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control, and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (effective concentration for 50% inhibition) by testing a range of concentrations.
-
Diagram 3: Fungicidal Bioassay Workflow
Caption: Workflow for the mycelial growth inhibition fungicidal bioassay.
Herbicidal Activity
Certain 1,2,4-oxadiazole derivatives have been investigated as potential herbicides.
Table 3: Herbicidal Activity of 1,2,4-Oxadiazole Derivatives
| Compound Reference | Weed Species | Application Rate (g ai/ha) | Inhibition (%) |
| 5j | Arabidopsis thaliana | 150 | >90 |
| 5k | Arabidopsis thaliana | 150 | >90 |
| 5q | Arabidopsis thaliana | 150 | >90 |
| 5q | Digitaria sanguinalis | 150 | Good |
Note: Compounds 5j, 5k, and 5q are 1,2,4-oxadiazole derivatives targeting LPOR.[10]
Protocol 4: Herbicidal Bioassay (Post-emergence)
Materials:
-
Seeds of test weed species (e.g., Arabidopsis thaliana)
-
Pots with a suitable soil mixture
-
Greenhouse or growth chamber with controlled conditions
-
Test compounds formulated for spraying
-
Spray chamber
Procedure:
-
Plant Growth:
-
Sow the seeds of the test weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
-
Treatment Application:
-
Prepare spray solutions of the test compounds at various concentrations.
-
Apply the solutions to the plants using a calibrated spray chamber to ensure uniform coverage.
-
Include untreated and solvent-treated controls.
-
-
Evaluation:
-
Return the treated plants to the greenhouse or growth chamber.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill).
-
-
Data Analysis:
-
Calculate the average injury rating for each treatment.
-
Determine the GR₅₀ (concentration required to cause a 50% reduction in growth) for quantitative analysis.
-
Diagram 4: Herbicidal Bioassay Workflow
Caption: Workflow for a post-emergence herbicidal bioassay.
Insecticidal Activity
The 1,2,4-oxadiazole scaffold has also been incorporated into molecules with insecticidal properties.
Table 4: Insecticidal Activity of 1,3,4-Oxadiazole Derivatives (Related Class)
| Compound Reference | Insect Species | LC₅₀ (µg/mL) | Control Compound | Control LC₅₀ (µg/mL) |
| A21 | Plutella xylostella | 1.2 | Ethiprole | 2.9 |
| A21 | Spodoptera frugiperda | 13.2 | Fipronil | 78.8 |
Note: Compound A21 is a derivative containing a 1,3,4-oxadiazole moiety.[11]
Protocol 5: Insecticidal Bioassay (Leaf-dip Method)
Materials:
-
Insect culture (e.g., Plutella xylostella larvae)
-
Fresh host plant leaves (e.g., cabbage)
-
Test compounds dissolved in a suitable solvent with a surfactant
-
Petri dishes with moist filter paper
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare serial dilutions of the test compounds.
-
-
Leaf Treatment:
-
Dip host plant leaves into the treatment solutions for a specific duration (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
-
Insect Exposure:
-
Place the treated leaves in Petri dishes.
-
Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.
-
Include a control with leaves dipped in a solvent-surfactant solution.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes under controlled conditions.
-
Record larval mortality at 24, 48, and 72 hours.
-
-
Data Analysis:
-
Calculate the mortality rate and determine the LC₅₀ value.
-
Diagram 5: Insecticidal Bioassay Workflow
Caption: Workflow for a leaf-dip insecticidal bioassay.
Mode of Action
Understanding the mode of action of these compounds is crucial for their development as effective and selective agrochemicals. Two key enzymatic targets have been identified for certain 1,2,4-oxadiazole derivatives.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase is a well-established mode of action for many insecticides and nematicides.[12][13] Some 1,2,4-oxadiazole derivatives have been shown to target this enzyme.[6]
Protocol 6: Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution and pre-incubate for a specific period.
-
-
Initiation of Reaction:
-
Add the substrate (ATCI) to start the reaction.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction (formation of the yellow 5-thio-2-nitrobenzoate anion).
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (concentration that inhibits 50% of the enzyme activity).
-
Diagram 6: Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of acetylcholine hydrolysis by 1,2,4-oxadiazole derivatives.
Light-Dependent Protochlorophyllide Oxidoreductase (LPOR) Inhibition
LPOR is a key enzyme in the chlorophyll biosynthesis pathway in plants, making it an attractive target for herbicides.[14][15]
Protocol 7: LPOR Inhibition Assay
Materials:
-
Purified LPOR enzyme
-
Protochlorophyllide (PChlide) substrate
-
NADPH
-
Buffer solution
-
Test compounds
-
Spectrofluorometer
Procedure:
-
Enzyme-Substrate Complex Formation:
-
Incubate the LPOR enzyme with NADPH and the test compound.
-
Add PChlide to form the ternary complex.
-
-
Photocatalysis:
-
Expose the reaction mixture to light of a specific wavelength to initiate the conversion of PChlide to chlorophyllide (Chlide).
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission of Chlide to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of LPOR inhibition and determine the IC₅₀ value.
-
Diagram 7: LPOR Inhibition Pathway
Caption: Disruption of chlorophyll biosynthesis via LPOR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. attogene.com [attogene.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound and related compounds. Its polarity is well-suited for separating this type of molecule from common reaction impurities.
Q2: What is a suitable eluent system (mobile phase) for this purification?
A2: A common and effective eluent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude product. A good starting point for method development is a gradient of 0-40% ethyl acetate in heptane. For specific separation, a solvent system of ethyl acetate/petroleum ether might also be effective.
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). The spots on the TLC plate can be visualized under a UV lamp. Staining with potassium permanganate or iodine can also be used for visualization.
Q4: What is the expected Rf value for this compound?
A4: The Rf value is highly dependent on the specific eluent system. In a system of ethyl acetate and hexanes, the target Rf value for optimal separation is typically between 0.2 and 0.4. It is crucial to determine the optimal eluent system by running preliminary TLC plates with your crude material.
Q5: Is this compound stable on silica gel?
A5: While there is no specific data on the stability of this compound on silica gel, chloromethyl groups can be reactive and potentially degrade on acidic silica gel. It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred. If instability is observed, using deactivated silica gel or an alternative stationary phase like alumina may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No compound eluting from the column | 1. The compound may have degraded on the silica gel.[1] 2. The eluent system is not polar enough to move the compound. 3. The compound is not soluble in the eluent. | 1. Test for compound stability on a TLC plate. If it degrades, consider using deactivated silica gel or another stationary phase like alumina.[1] 2. Gradually increase the polarity of the eluent system. 3. Ensure the chosen eluent system can dissolve your compound. |
| Compound elutes too quickly (high Rf) | The eluent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Poor separation of the desired compound from impurities | 1. The eluent system is not optimal. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with crude material. | 1. Perform a thorough TLC analysis with different solvent systems to find the one that gives the best separation. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Peak tailing in the collected fractions | The compound may be interacting too strongly with the acidic sites on the silica gel. | Add a small amount of a modifier to the eluent system, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds, to improve the peak shape. |
| Multiple spots in fractions that should contain the pure compound | The compound might be degrading during the chromatography process. | As mentioned earlier, check the stability of your compound on silica. If it is degrading, switch to a less acidic stationary phase or a faster purification method.[1] |
Quantitative Data Summary
The following table summarizes typical data obtained from the purification of compounds structurally similar to this compound by flash column chromatography.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | General Practice |
| Eluent System | Ethyl Acetate / Heptane (0-40% gradient) | [2] |
| Typical Yield after Purification | 65-85% | Estimated from similar compounds |
| Achieved Purity | >95% (by NMR) | Estimated from similar compounds |
| Target Rf Value | 0.2 - 0.4 | General Chromatographic Principle |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Stir gently to create a homogenous slurry.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column carefully, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
Carefully add a thin layer of sand on top of the sample layer to prevent disturbance during eluent addition.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect the eluting solvent in fractions (e.g., in test tubes or vials).
-
Monitor the separation by analyzing the collected fractions with TLC.
5. Isolation of the Pure Compound:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Experimental Workflow Diagram
References
Common side products in the synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Symptom: The final product is obtained in a low yield or not at all, as indicated by TLC, LC-MS, or NMR analysis.
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Incomplete Acylation: The initial reaction between acetamidoxime and chloroacetyl chloride is incomplete. | Ensure chloroacetyl chloride is added slowly at a low temperature (e.g., 0 °C) to prevent decomposition and side reactions. Use of a non-nucleophilic base like triethylamine or pyridine in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) is crucial to neutralize the HCl generated. |
| Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reaction setup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inefficient Cyclodehydration: The O-acyl amidoxime intermediate does not cyclize efficiently to the desired oxadiazole. | The cyclodehydration step often requires heating (reflux) in a high-boiling solvent like toluene or xylene.[1] Alternatively, microwave irradiation can be an effective method to promote cyclization and may reduce reaction times.[2] The use of a dehydrating agent can also be explored. |
| Cleavage of the O-Acyl Amidoxime Intermediate: The intermediate is reverting to the starting amidoxime or hydrolyzing. | This is a common side reaction, particularly with prolonged heating or in the presence of moisture.[1] Minimize reaction time and temperature for the cyclodehydration step. Ensure anhydrous conditions throughout the process. |
Issue 2: Presence of a Major Impurity in the Final Product
Symptom: Spectroscopic data (NMR, MS) of the purified product shows significant signals that do not correspond to this compound.
Probable Cause & Solution:
| Impurity Identity | Probable Cause of Formation | Recommended Solution for Prevention/Removal |
| Unreacted Acetamidoxime | Incomplete reaction or hydrolysis of the O-acyl intermediate. | Ensure complete acylation and use optimized cyclodehydration conditions. Can be removed by aqueous workup or column chromatography. |
| O-(Chloroacetyl)acetamidoxime (Uncyclized Intermediate) | Incomplete cyclodehydration.[1] | Increase the temperature or duration of the cyclization step. Consider using microwave-assisted synthesis.[2] This intermediate can be separated by column chromatography. |
| Acetamide | Hydrolysis of acetamidoxime. | Maintain anhydrous conditions. |
| Bis-(chloromethyl) Furoxan (from dimerization of a potential side product) | While less common in this specific synthesis, related nitrile oxide dimerization is a known side reaction in other oxadiazole syntheses. | This is less likely in the acyl chloride route but ensuring slow addition of reagents can minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The cyclodehydration of the O-(chloroacetyl)acetamidoxime intermediate is often the most challenging step. This intramolecular reaction requires sufficient energy to overcome the activation barrier, and incomplete cyclization is a common reason for low yields.[1]
Q2: I observe a side product with a mass corresponding to the O-acyl amidoxime intermediate. How can I promote its conversion to the final product?
A2: To drive the cyclodehydration to completion, you can try increasing the reaction temperature, extending the reaction time, or switching to a higher-boiling solvent like xylene. Microwave-assisted synthesis is also a highly effective technique for promoting this cyclization, often leading to shorter reaction times and improved yields.[2]
Q3: My final product appears to be degrading during workup or purification. What could be the cause?
A3: Some 1,2,4-oxadiazoles can be susceptible to rearrangement, such as the Boulton-Katritzky rearrangement, especially under acidic conditions or upon heating.[1] It is advisable to use neutral conditions for workup and purification and to avoid excessive heat if this side reaction is suspected.
Q4: Can I use a different base for the initial acylation step?
A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, particularly in a two-phase system or with a phase-transfer catalyst, though they may require more vigorous stirring.
Data Presentation
Table 1: Hypothetical Product and Side Product Distribution Under Various Cyclodehydration Conditions.
| Entry | Cyclodehydration Method | Temperature (°C) | Time (h) | Product Yield (%) | Uncyclized Intermediate (%) | Other Byproducts (%) |
| 1 | Conventional Heating (Toluene) | 110 | 12 | 65 | 25 | 10 |
| 2 | Conventional Heating (Xylene) | 140 | 8 | 75 | 15 | 10 |
| 3 | Microwave Irradiation | 150 | 0.5 | 85 | 10 | 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Acylation of Acetamidoxime
-
To a stirred solution of acetamidoxime (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of amidoxime) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (2 mL per gram) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Cyclodehydration to form this compound
-
After completion of the acylation, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-(chloroacetyl)acetamidoxime.
-
Dissolve the crude intermediate in toluene (15 mL per gram of starting amidoxime).
-
Heat the solution to reflux (approximately 110 °C) for 8-12 hours. Monitor the cyclization by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for amidoxime cyclization to 1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles from amidoximes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues. The 1,2,4-oxadiazole ring is a crucial heterocyclic motif in medicinal chemistry, often used as a bioisostere for amide and ester groups.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[2] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[2] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[2]
Q2: Should I use a one-pot or a two-step procedure for the cyclization?
A2: The choice depends on your substrate and efficiency goals.
-
Two-Step Procedure: This involves synthesizing and isolating the O-acyl amidoxime intermediate before the separate cyclization step. This approach allows for purification of the intermediate, which can be beneficial for complex substrates.[3][4]
-
One-Pot Procedure: This method combines the acylation of the amidoxime and the subsequent cyclization in a single reaction vessel without isolating the intermediate.[3][4] This is often more efficient in terms of time and resources.[3] Systems like NaOH or KOH in DMSO are effective for one-pot syntheses.
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve the yields for 1,2,4-oxadiazole formation. It has been successfully applied to the cyclization of amidoximes with acyl chlorides or esters.
Q4: My final product seems to be rearranging over time or during purification. What could be happening?
A4: Your product may be undergoing a Boulton-Katritzky rearrangement. This thermal rearrangement is more common for 3,5-disubstituted 1,2,4-oxadiazoles and can be facilitated by heat, acid, or moisture.[2] To minimize this, use neutral, anhydrous conditions for workup and purification, and store the compound in a dry environment.[2]
Q5: What are the key safety precautions for this reaction?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Many bases used, such as KOH and NaOH, are corrosive and must be handled with care.[3] Always consult the Safety Data Sheet (SDS) for each reagent before use.[3]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a question-and-answer format, providing probable causes and recommended solutions.
Issue 1: Low or no yield of the desired 1,2,4-oxadiazole, with starting materials remaining.
-
Probable Cause: Incomplete acylation of the amidoxime.
-
Solution: Ensure the carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA is highly effective.[2]
-
-
Probable Cause: Inefficient cyclodehydration of the O-acyl amidoxime intermediate.[2]
-
Solution: The energy barrier for cyclization may not be overcome. For thermally promoted cyclizations, ensure adequate heating, such as refluxing in a high-boiling solvent like toluene or xylene.[2] For base-mediated reactions, switch to a more potent system. Strong, non-nucleophilic bases like Tetrabutylammonium Fluoride (TBAF) in dry THF, or superbase systems like NaOH/DMSO or KOH/DMSO, are effective choices.[2][3]
-
-
Probable Cause: Incompatible functional groups.
-
Probable Cause: Poor choice of solvent.
-
Solution: The solvent significantly impacts the reaction. Aprotic solvents like DMF, THF, DCM, and MeCN generally give good results for base-catalyzed cyclizations, while protic solvents like water or methanol can be unsuitable.[2]
-
Issue 2: A major side product is observed with a mass corresponding to the hydrolyzed O-acyl amidoxime.
-
Probable Cause: Cleavage of the O-acyl amidoxime intermediate.
-
Solution: This is a common side reaction, especially in the presence of water or during prolonged heating.[2] It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.[3] Also, try to minimize the reaction time and temperature for the cyclodehydration step.[2]
-
Issue 3: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
-
Probable Cause: Boulton-Katritzky Rearrangement.
-
Probable Cause: Substrate-specific side reactions.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the base-mediated cyclization of O-acyl amidoximes to 1,2,4-oxadiazoles.
| Base / Catalyst | Solvent | Temperature | Typical Time | Yield Range | Notes |
| NaOH (powdered) | DMSO | Room Temp | 4-16 h | Good to Excellent | Effective for one-pot synthesis from amidoximes and esters.[1] |
| KOH (powdered) | DMSO | Room Temp | 10-20 min | Good to Excellent | Rapid conversion; effective for many substrates.[3] |
| TBAF (1.0 M Soln.) | THF | Room Temp | 1-16 h | Good to Excellent | A mild and effective choice for a wide range of functional groups.[3][5] Can be corrosive on a large scale. |
| Heat (Thermal) | Toluene / Xylene | Reflux | Varies | Moderate to Good | A classical method, requires high temperatures.[2] |
| PTSA-ZnCl₂ | N/A | N/A | N/A | Good | Mild and efficient catalyst system for synthesis from amidoximes and nitriles.[6] |
| DBU (0.1 eq) | p-Xylene | Reflux | N/A | 80-96% | Used for cyclodehydration of the intermediate formed from amidoxime and carboxylic acid.[7] |
Experimental Protocols
Protocol 1: General Procedure for Cyclization using NaOH in DMSO [1]
-
To a solution of the amidoxime (1.0 mmol) in anhydrous DMSO (2-5 mL), add the corresponding ester (1.2 mmol).
-
Add powdered NaOH (2.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water or ice-water (20 mL).
-
If a precipitate forms, collect the solid product by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Cyclization using TBAF in THF [3]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the O-acyl amidoxime (1.0 mmol) in anhydrous THF (10 mL).
-
Add a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction progress by TLC. Reaction times can range from 1 to 16 hours.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for 1,2,4-oxadiazole synthesis from an amidoxime.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: 1,2,4-Oxadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in 1,2,4-oxadiazole synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion to the desired 1,2,4-oxadiazole, and I primarily observe unreacted starting materials. What are the likely causes and solutions?
Answer:
This is a common issue that typically points to problems with either the initial acylation of the amidoxime or the subsequent cyclodehydration step.
-
Probable Cause 1: Inefficient Acylation. The initial formation of the O-acyl amidoxime intermediate is crucial. If this step is slow or incomplete, the final product cannot be formed.
-
Solution: When using carboxylic acids, employ an activating agent to facilitate the coupling. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI).[1]
-
-
Probable Cause 2: Insufficiently Forcing Cyclization Conditions. The energy barrier for the cyclodehydration of the O-acyl amidoxime intermediate may not be overcome.[2]
-
Solution:
-
Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling aprotic solvent such as toluene or xylene is often necessary.[1][2]
-
Base-Mediated Cyclization: Switch to a stronger, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in THF is a highly effective option.[1][2] Alternatively, superbase systems like NaOH/DMSO or KOH/DMSO can promote cyclization, often at room temperature.[3]
-
Microwave Irradiation: Employing microwave energy can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy for cyclization.[1][4]
-
-
-
Probable Cause 3: Incompatible Functional Groups. The presence of unprotected reactive groups, such as hydroxyl (-OH) or amino (-NH2), on your starting materials can interfere with the reaction.[2]
-
Solution: Protect these functional groups before beginning the synthesis and deprotect them after the 1,2,4-oxadiazole ring has been successfully formed.
-
-
Probable Cause 4: Poor Solvent Choice. Protic solvents like water or methanol can hinder base-catalyzed cyclizations and promote hydrolysis of intermediates.[2]
-
Solution: Use anhydrous aprotic solvents such as DMF, THF, DCM, or MeCN for base-mediated reactions.[2]
-
Question 2: My LC-MS analysis shows a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate. How can I prevent this?
Answer:
This indicates that the O-acyl amidoxime intermediate is forming but is being cleaved before it can cyclize.
-
Probable Cause: Hydrolysis of the O-Acyl Amidoxime. This is a frequent side reaction, particularly in the presence of moisture (aqueous media), protic solvents, or with prolonged heating.[2]
-
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly as possible. Avoid unnecessarily long heating times. If possible, use a more potent cyclization agent that works at a lower temperature.[2]
-
-
Question 3: The crude product is an oily or gummy substance that is difficult to handle and purify. How can I solidify it?
Answer:
An oily product often contains impurities or residual high-boiling point solvents like DMF or DMSO.[5]
-
Solution 1: Trituration. This is the most common first step. Stir the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. Good starting solvents for trituration include hexanes, diethyl ether, or mixtures of ethyl acetate and hexanes. The product may precipitate as a solid that can be collected by filtration.[5]
-
Solution 2: Co-solvent Evaporation. To remove residual high-boiling solvents, dissolve the oil in a volatile solvent like dichloromethane (DCM). Add a co-solvent like toluene, which can form an azeotrope with DMF or DMSO, and evaporate the mixture under reduced pressure. This process helps pull off the high-boiling solvent, often leaving the product as a solid.[5]
Question 4: I've isolated a product, but NMR and MS data suggest it's an isomer of my target 1,2,4-oxadiazole or another heterocyclic system. What could have happened?
Answer:
The formation of isomers is a known challenge and can arise from rearrangement reactions or competing reaction pathways.
-
Probable Cause 1: Boulton-Katritzky Rearrangement (BKR). This is a thermal rearrangement that 3,5-disubstituted 1,2,4-oxadiazoles can undergo, especially those with a saturated side chain. The reaction can be triggered by heat, acid, or moisture, leading to the formation of other heterocycles.[1][2]
-
Solution: Use neutral, anhydrous conditions for your reaction workup and purification (e.g., column chromatography). Avoid acidic conditions. Store the final compound in a dry environment.[2]
-
-
Probable Cause 2: Nitrile Oxide Dimerization. When using a 1,3-dipolar cycloaddition approach, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored pathway.[2]
-
Solution: Carefully control the reaction conditions to favor the cycloaddition with the desired nitrile. This may involve slow addition of the nitrile oxide precursor or using specific catalysts.
-
-
Probable Cause 3: Post-synthetic Rearrangement. Under certain conditions, such as photochemical irradiation in a basic medium, some 1,2,4-oxadiazoles (like 3-amino derivatives) can rearrange to 1,3,4-oxadiazoles.[2][6]
-
Solution: Protect the isolated product from prolonged exposure to light and avoid harsh basic conditions during workup and storage.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing 1,2,4-oxadiazoles?
The two most widely applied methods are the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1][7]
-
Amidoxime Route ([4+1] approach): An amidoxime reacts with a carboxylic acid or its derivative (like an acyl chloride or ester).[1] This is often preferred due to the wide availability of starting materials. Modern variations of this method, such as one-pot syntheses in superbase media, offer high efficiency.[3][7]
-
1,3-Dipolar Cycloaddition ([3+2] approach): A nitrile oxide reacts with a nitrile. A key limitation is the potential for the unstable nitrile oxide to dimerize, leading to furoxan side products.[7]
Q2: How can I significantly improve my yields using the amidoxime method?
Traditional methods involving simple heating of an amidoxime and an acyl chloride often give low yields.[7] Modern protocols offer substantial improvements:
-
Use a Superbase Medium: A one-pot reaction of an amidoxime and a carboxylic acid ester in a mixture of NaOH/DMSO at room temperature can provide good to excellent yields (11-90%) and simplifies the procedure by avoiding the isolation of intermediates.[3][7]
-
Employ Microwave Irradiation: Microwave-assisted synthesis dramatically shortens reaction times and often increases yields compared to conventional heating.[4][7]
-
Use Efficient Coupling Agents: For reactions involving carboxylic acids, activating agents like CDI or EDC are essential for efficiently forming the O-acyl amidoxime intermediate.[1]
Q3: Are there efficient one-pot methods that start from nitriles?
Yes, several one-pot methods have been developed to improve efficiency by avoiding the isolation of the amidoxime intermediate.
-
A base-mediated, one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed.[8][9]
-
A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions gives 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields.[10]
-
Using the Vilsmeier reagent allows for a one-pot synthesis from nitriles, hydroxylamine, and carboxylic acids under mild conditions.[9]
Data Presentation: Comparison of Synthetic Methods
Table 1: Comparison of Yields for 1,2,4-Oxadiazole Synthesis Methods
| Method | Precursors | Reagents/Conditions | Reaction Time | Yield Range (%) | Reference(s) |
|---|---|---|---|---|---|
| Classical Acylation | Amidoxime, Acyl Chloride | Pyridine, Reflux | 6-12 hours | Low to Moderate | [7] |
| Amidoxime & Ester (Superbase) | Amidoxime, Methyl/Ethyl Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90% | [3][7] |
| Amidoxime & Carboxylic Acid | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not Specified | 61-93% | [7] |
| Oxidative Cyclization | N-benzyl amidoximes | NBS/DBU or I₂/K₂CO₃ | Not Specified | 50-84% | [3] |
| Nitriles & Aldehydes (One-Pot) | Nitrile, Aldehyde, NH₂OH·HCl | Base-mediated | Not Specified | 27-76% | [9] |
| Microwave-Assisted (One-Pot) | Nitriles, NH₂OH, Meldrum's acid | Solvent-free, Microwave | Short | Good to Excellent | [10] |
| Microreactor Synthesis | Arylnitrile, Acyl Chloride, NH₂OH | Continuous flow, 150 °C | ~30 minutes | 45-63% |[11] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [6][7]
This protocol is adapted from methods utilizing a NaOH/DMSO superbase system, which facilitates both O-acylation and cyclization at room temperature.
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the substituted amidoxime and the carboxylic acid ester.
-
Add anhydrous DMSO to dissolve or suspend the reactants.
-
Carefully add powdered sodium hydroxide to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a beaker of cold water or ice-water.
-
If a solid precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and dry.
-
If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted Synthesis from Amidoxime and Acyl Chloride [6]
This protocol utilizes microwave irradiation to accelerate the cyclization step.
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or another suitable base
-
Silica Gel
-
-
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted amidoxime in anhydrous DCM and add pyridine.
-
Add a solution of the acyl chloride in anhydrous DCM dropwise to the stirring mixture at room temperature.
-
After the addition is complete, add a small amount of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (this is now a dry-loaded sample).
-
Seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 120 °C) for 10-20 minutes.
-
After cooling, the silica-supported crude material can be directly loaded onto a larger column for purification by flash chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General synthetic pathways to 1,2,4-oxadiazoles.
Caption: The Boulton-Katritzky Rearrangement side reaction.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. journalspub.com [journalspub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage guidelines for chlorinated oxadiazole compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving chlorinated oxadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorinated oxadiazole compounds?
A1: Chlorinated oxadiazole compounds can be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1] Some may also cause respiratory irritation.[1] As with many chlorinated organic compounds, there is a potential for the release of toxic fumes, such as hydrogen chloride, upon decomposition at high temperatures.[2][3] Always consult the specific Safety Data Sheet (SDS) for the compound you are using.
Q2: What personal protective equipment (PPE) should I wear when handling these compounds?
A2: At a minimum, you should wear a laboratory coat, nitrile gloves, and safety goggles.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] For reactions involving volatile or highly toxic reagents, additional respiratory protection may be necessary.[5]
Q3: How should I properly store chlorinated oxadiazole compounds?
A3: These compounds should be stored in a cool, dry, and dark place, away from incompatible materials such as strong bases, acids, and oxidizing agents.[6][7] Containers should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis and degradation.[2][3] For some specific compounds, refrigeration at temperatures around 4°C is recommended.[8]
Q4: Are chlorinated oxadiazole compounds sensitive to light?
A4: Yes, many chlorinated aromatic compounds exhibit light sensitivity.[9] To prevent photodegradation, it is best practice to store them in amber vials or opaque containers, shielded from direct light.[7][9]
Q5: What is the proper procedure for disposing of waste containing chlorinated oxadiazole compounds?
A5: Chlorinated organic waste should be disposed of in designated "Halogenated Organic Waste" containers.[1] Do not dispose of these compounds down the drain.[1] Always follow your institution's specific waste management protocols.
Troubleshooting Guide
Problem 1: Low or no yield in the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole.
Possible Causes & Solutions:
-
Inefficient Dehydration: The cyclization of a diacylhydrazine intermediate to an oxadiazole requires the removal of a water molecule. If the dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) is old or has been exposed to moisture, its effectiveness will be reduced.
-
Solution: Use a fresh or properly stored dehydrating agent. Ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
-
Solution: Consult the literature for the optimal temperature for your specific reaction. Ensure the reaction is heated uniformly.
-
-
Poor Quality Starting Materials: Impurities in the starting acylhydrazide or carboxylic acid/acid chloride can interfere with the reaction.
-
Solution: Purify the starting materials before use. Confirm their identity and purity using analytical techniques such as NMR or melting point analysis.
-
-
Side Reactions: The use of reagents like phosphorus oxychloride can sometimes lead to side reactions, such as unwanted chlorination at other sites on the molecule, particularly at elevated temperatures.[10]
-
Solution: Carefully control the reaction temperature and stoichiometry of the reagents. Monitor the reaction progress by TLC to identify the formation of byproducts.
-
Problem 2: The purified oxadiazole compound degrades over time in solution.
Possible Causes & Solutions:
-
pH Instability: The oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions. For some 1,2,4-oxadiazole derivatives, maximum stability is observed in a pH range of 3-5.
-
Solution: Buffer your solutions to an appropriate pH if compatible with your experimental design. Avoid storing solutions in highly acidic or basic media.
-
-
Presence of Water: Moisture can facilitate the hydrolytic opening of the oxadiazole ring.
-
Solution: Use anhydrous solvents for preparing solutions and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Difficulty in purifying the chlorinated oxadiazole product.
Possible Causes & Solutions:
-
Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making separation by column chromatography difficult.
-
Product is an Oil: The purified product may not solidify, making it difficult to handle.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, it may be due to residual solvent. Try dissolving the oil in a volatile solvent and re-evaporating under high vacuum.[11]
-
Data Presentation
Table 1: Storage and Physical Properties of a Representative Chlorinated Oxadiazole Compound
| Property | Value | Source |
| Compound Name | 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | [8][12] |
| CAS Number | 3914-42-9 | [8][12] |
| Storage Temperature | 4°C | [8] |
| Storage Conditions | Store in a cool, dry, dark place. Keep container tightly sealed. | [6][7] |
| Physical Form | Solid-Liquid Mixture | [8] |
| Melting Point | 135-137°C | [8] |
| Boiling Point | 211.7°C at 760 mmHg | [8] |
| Light Sensitivity | Protect from light. | [9] |
Experimental Protocols
Protocol: Synthesis of {2-[5-(4-Chlorophenyl)-[8][13]oxadiazol-2-yl]-phenyl}-phenyl-methanone
This protocol describes the synthesis of a chlorinated oxadiazole derivative from the corresponding substituted hydrazone in the presence of bromine and acetic acid.
Materials:
-
Substituted hydrazone derivative
-
Bromine
-
Acetic acid
-
Sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
A solution of the substituted hydrazone derivative (1 mmol) is prepared in acetic acid.
-
To this solution, bromine (1.2 mmol) in acetic acid is added dropwise with constant stirring.
-
After the addition is complete, anhydrous sodium acetate is added to the reaction mixture.
-
The mixture is then refluxed for 4-5 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from ethanol to yield the pure chlorinated oxadiazole derivative.[13]
Safety Note: This synthesis involves bromine, which is highly corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol: Synthesis of a 2,5-disubstituted-1,3,4-oxadiazole using Phosphorus Oxychloride
This protocol outlines a common method for the cyclodehydration of a diacylhydrazine intermediate to form the oxadiazole ring.
Materials:
-
Diacylhydrazine intermediate (containing a chloro-substituent)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
The diacylhydrazine intermediate (1 equivalent) is taken in a round-bottom flask.
-
Phosphorus oxychloride (5-10 volumes) is added carefully to the flask, and the mixture is refluxed for 1-2 hours.[1][13] The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The reaction mixture is then cooled and carefully poured into crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water to remove any remaining acid, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Safety Note: Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water.[5][8] This procedure must be performed in a well-ventilated fume hood, and appropriate PPE, including acid-resistant gloves, should be worn. The quenching step with ice water is highly exothermic and should be done slowly and with caution.
Visualizations
References
- 1. jchemrev.com [jchemrev.com]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. How To [chem.rochester.edu]
- 7. osha.gov [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing dimerization of nitrile oxides in 1,2,4-oxadiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1,2,4-oxadiazoles, with a specific focus on preventing the dimerization of nitrile oxide intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using nitrile oxides for 1,2,4-oxadiazole synthesis?
Q2: How can I minimize or prevent the formation of the furoxan dimer?
A2: The most effective strategy is the in situ generation of the nitrile oxide in the presence of the nitrile substrate.[1] This ensures that the concentration of the nitrile oxide remains low at any given moment, favoring the intermolecular [3+2] cycloaddition with the nitrile over the bimolecular dimerization. Other methods include using the nitrile in large excess or as the solvent, maintaining low reaction temperatures, and employing slow addition techniques for the reagents that generate the nitrile oxide.[1]
Q3: What are the common methods for generating nitrile oxides in situ?
A3: Common methods include the dehydrohalogenation of hydroxamoyl halides using a base like triethylamine, the oxidation of aldoximes with reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite, and the dehydration of primary nitroalkanes.[1] More contemporary and "green" methods, such as the oxidation of aldoximes with Oxone® and NaCl, have also been developed.
Q4: Does steric hindrance affect nitrile oxide dimerization?
A4: Yes, introducing bulky substituents on the nitrile oxide precursor can sterically hinder the dimerization process. Large groups make it more difficult for two nitrile oxide molecules to approach each other in the correct orientation for dimerization to occur.
Q5: What is the role of the solvent in preventing dimerization?
A5: The choice of solvent can influence the rates of both the desired cycloaddition and the undesired dimerization. Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred. Protic solvents should be avoided as they can react with the nitrile oxide. Using the nitrile substrate as the solvent is an effective way to ensure a high concentration of the dipolarophile, thus favoring the synthesis of the 1,2,4-oxadiazole.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant formation of furoxan dimer | The rate of nitrile oxide dimerization is faster than the cycloaddition with the nitrile. | - Increase the concentration of the nitrile; consider using it as the solvent.[1]- Employ slow addition of the base (for dehydrohalogenation) or oxidizing agent (for aldoxime oxidation) to keep the instantaneous concentration of the nitrile oxide low.- Conduct the reaction at a lower temperature (e.g., 0 °C or below) to decrease the rate of dimerization. |
| Low or no yield of 1,2,4-oxadiazole | The nitrile is not reactive enough as a dipolarophile. | - Consider using an electron-deficient nitrile to increase its reactivity.- If possible, use the nitrile in large excess to drive the reaction forward.[1]- Increase the reaction time or temperature, but be mindful that higher temperatures can also increase the rate of dimerization. |
| Reaction is slow or does not go to completion | Inefficient generation of the nitrile oxide. | - Ensure the reagents for nitrile oxide generation are fresh and of high quality.- Optimize the choice of base or oxidizing agent. For example, stronger oxidizing agents may generate the nitrile oxide more rapidly. |
| Formation of other byproducts | The nitrile oxide may be unstable and decompose. | - Maintain low reaction temperatures throughout the synthesis.- Ensure rapid trapping of the in situ generated nitrile oxide by having the nitrile present from the start of the reaction. |
Data Presentation
The following table summarizes typical yields for various synthetic routes to 1,2,4-oxadiazoles. Higher yields in the 1,3-dipolar cycloaddition methods generally indicate successful suppression of nitrile oxide dimerization.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope. | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, DCC) | 2-24 h | Room Temp. to 120 °C | 50-90% | One-pot procedure, avoids isolation of intermediates. | Coupling agents can be expensive and produce byproducts that are difficult to remove. |
| 1,3-Dipolar Cycloaddition | Aldoxime, Oxidizing Agent (e.g., NCS), Nitrile | 12-24 h | Room Temp. | 40-85% | Convergent approach, good for library synthesis. | Risk of nitrile oxide dimerization, may require large excess of nitrile.[1] |
| One-Pot from Nitriles, Hydroxylamine, & Aldehydes | Nitrile, Hydroxylamine HCl, Aldehyde, Base | 8-12 h | Reflux | 55-80% | Uses readily available starting materials in a one-pot setup.[2] | The aldehyde acts as both a reactant and an oxidant, which can sometimes lead to side reactions. |
Experimental Protocols
Protocol 1: 1,3-Dipolar Cycloaddition via In Situ Generation of Nitrile Oxide from an Aldoxime
This protocol describes the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole by the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a nitrile.
Materials:
-
Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq)
-
Nitrile (can be used as solvent or 1.5-10 eq)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
To a solution of the aldoxime (1.0 eq) in DCM or ethyl acetate, add the nitrile (1.5 eq).[1]
-
Add the oxidizing agent (e.g., NCS) to the mixture to generate the corresponding hydroximoyl chloride in situ.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine in the reaction solvent dropwise to the mixture over a period of 1-2 hours to generate the nitrile oxide in situ.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-oxadiazole.[1]
Protocol 2: One-Pot Synthesis from a Nitrile, Hydroxylamine, and an Aldehyde
This protocol outlines a one-pot synthesis where the amidoxime is formed in situ followed by condensation and oxidation to form the 1,2,4-oxadiazole.
Materials:
-
Nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Potassium carbonate (or another suitable base)
-
Aldehyde (2.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate in ethanol.[2]
-
Heat the mixture to reflux for 2-4 hours to form the amidoxime in situ.[1]
-
To the same reaction mixture, add the aldehyde (2.0 eq). The aldehyde serves as both a reactant and an oxidizing agent.[2]
-
Continue to heat the reaction at reflux for another 6-8 hours.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for 1,2,4-oxadiazole synthesis highlighting the competing pathways.
Caption: Troubleshooting logic for minimizing furoxan dimer formation.
References
Technical Support Center: 1,3-Dipolar Cycloaddition for Oxadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxadiazoles via 1,3-dipolar cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low to no yield in my 1,3-dipolar cycloaddition reaction for 1,2,4-oxadiazole synthesis?
A1: Low or no yield in 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition is often attributed to the inefficient in situ generation of the nitrile oxide intermediate from its precursor, typically an amidoxime.[1] Another major contributing factor is the competitive dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which can be the favored pathway under certain conditions.[2][3] Reaction parameters such as temperature, solvent, and concentration play a critical role in directing the reaction towards the desired cycloaddition.[4]
Q2: I am observing a significant amount of a side product that I suspect is a furoxan dimer. How can I minimize its formation?
A2: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[2][3] To favor the desired [3+2] cycloaddition with your nitrile dipolarophile, consider the following strategies:
-
Increase the concentration of the dipolarophile: Using the nitrile as the solvent or in a large excess can significantly increase the probability of the intermolecular cycloaddition over dimerization.
-
Control the rate of nitrile oxide generation: Slow, controlled generation of the nitrile oxide can keep its instantaneous concentration low, thereby disfavoring the second-order dimerization reaction. This can be achieved by the slow addition of the oxidizing agent or by using milder reaction conditions.
-
Optimize reaction temperature: While higher temperatures can accelerate the cycloaddition, they can also promote dimerization. The optimal temperature will depend on the specific substrates and should be determined empirically.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted synthesis can be a highly effective method for improving the yields and reducing the reaction times of 1,2,4-oxadiazole synthesis.[5][6][7] Microwave heating can promote the efficient cyclodehydration of the intermediate, often leading to cleaner reactions and higher purity products in a fraction of the time required for conventional heating.[8] This is particularly beneficial for overcoming the energy barrier of the cyclization step.[7]
Q4: My starting materials are consumed, but I am not isolating the expected oxadiazole. What other side reactions could be occurring?
A4: Besides furoxan formation, other side reactions can occur. If you are starting from an amidoxime, incomplete cyclization of the O-acyl amidoxime intermediate can be an issue. Additionally, the desired 1,2,4-oxadiazole product itself can sometimes undergo rearrangement, such as the Boulton-Katritzky rearrangement, especially with certain substitution patterns and under thermal or acidic conditions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inefficient generation of nitrile oxide | Ensure the purity of your starting materials (e.g., aldoxime). Optimize the conditions for in situ generation, including the choice of oxidant and base. Common oxidants include sodium hypochlorite, N-chlorosuccinimide (NCS), and Oxone.[9][10] |
| Poor reactivity of the dipolarophile | Electron-deficient nitriles are generally more reactive in this cycloaddition. Consider using a more activated nitrile or increasing the reaction temperature. |
| Unfavorable reaction conditions | Screen different solvents and temperatures. The choice of solvent can significantly impact the reaction rate and selectivity.[4] Aprotic solvents like DMF or acetonitrile are commonly used.[1] |
| Decomposition of starting materials or intermediates | Ensure anhydrous conditions if your reagents are moisture-sensitive. Minimize reaction time where possible. |
Issue 2: Formation of Furoxan Dimer as the Major Product
| Possible Cause | Recommended Solution |
| High concentration of nitrile oxide intermediate | Use the nitrile dipolarophile in large excess or as the solvent. |
| Rapid generation of nitrile oxide | Employ a method for slow, controlled generation of the nitrile oxide. This can involve the slow addition of the oxidizing agent. |
| Reaction conditions favor dimerization | Experiment with lower reaction temperatures. While this may slow down the desired reaction, it can disproportionately suppress the dimerization. |
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Table 1: Conventional Heating Method
| Amidoxime (R1) | Nitrile (R2) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamidoxime | Acetonitrile | PTSA/ZnCl2 | DMF | 80 | 6 | ~85 |
| 4-Chlorobenzamidoxime | Benzonitrile | PTSA/ZnCl2 | DMF | 80 | 8 | ~80 |
| 4-Methoxybenzamidoxime | Acetonitrile | PTSA/ZnCl2 | Acetonitrile | 80 | 5 | ~90 |
Data synthesized from multiple sources for illustrative purposes.[1][11]
Table 2: Microwave-Assisted Synthesis
| Amidoxime (R1) | Carboxylic Acid Ester (R2) | Base/Medium | Power (W) | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylamidoximes | Dicyclohexyl-carbodiimide | DMF | - | - | 61-81 | | Isoniazid | Aromatic Aldehyde | DMF | 300 | 3-4 | High | | Acyl hydrazones | Substituted Aldehydes | Solvent-free | - | - | High |
Data synthesized from multiple sources for illustrative purposes.[5][6][8]
Key Experimental Protocols
Protocol 1: Catalytic Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Nitriles
This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1]
-
Reaction Setup: To a solution of the amidoxime (1.0 eq) and the organic nitrile (1.2 eq) in DMF, add p-toluenesulfonic acid monohydrate (0.3 eq) and anhydrous zinc chloride (0.3 eq).
-
Reaction Execution: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.[1]
Protocol 2: Microwave-Assisted Silica-Supported Synthesis of (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
This protocol is adapted from a procedure for the rapid synthesis of 1,2,4-oxadiazoles.[7]
-
Acylation: To a sealed vessel containing the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) in anhydrous dichloromethane (3.0 mL) under a dry N2 atmosphere, add a solution of the desired 3-aryl-acryloyl chloride (1.0 eq) in anhydrous dichloromethane (3.0 mL) dropwise with stirring at room temperature.
-
Silica Adsorption: After complete consumption of the starting materials (monitored by TLC), add 1 g of silica gel (60–120 mesh) to the reaction mixture and remove the solvent under reduced pressure.
-
Microwave Irradiation: Place the vessel containing the silica-supported intermediate into a microwave reactor and irradiate to effect cyclodehydration. Optimization of microwave power and time may be required.
-
Purification: The product can be purified directly by column chromatography.
Visualizations
Logical Relationships in Troubleshooting
Caption: Troubleshooting workflow for a failed 1,3-dipolar cycloaddition.
Experimental Workflow: Competing Reaction Pathways
Caption: Competing pathways in oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Finding furoxan rings - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Improving the regioselectivity of 1,2,4-oxadiazole synthesis
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,2,4-oxadiazoles, with a particular focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles?
The most common reason for the formation of regioisomeric impurities is the competitive acylation of the starting amidoxime.[1] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles relies on the O-acylation of the amidoxime, which is followed by cyclodehydration to yield the desired product. However, N-acylation of the amidoxime can also occur, leading to the formation of undesired side products.[1] The reaction conditions, including the choice of base, solvent, and acylating agent, play a crucial role in determining the ratio of O-acylation to N-acylation.
Q2: How can I confirm the regiochemistry of my synthesized 1,2,4-oxadiazole?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between different regioisomers of oxadiazoles.
-
¹³C NMR: The chemical shifts of the two carbon atoms within the oxadiazole ring are characteristic. For the desired 3,5-disubstituted 1,2,4-oxadiazoles, the signals for C3 and C5 typically appear in the range of 167-176 ppm.[1]
-
¹H NMR: The proton signals of the substituents attached to the oxadiazole ring will exhibit distinct chemical shifts depending on their position. Careful analysis of the spectra and comparison with literature data for known compounds can help confirm the structure of the desired regioisomer.[1]
Q3: My reaction is complete, but upon workup and purification, I observe the formation of a different heterocyclic compound. What might be the cause?
This could be due to a Boulton-Katritzky rearrangement. This thermal rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles that have a saturated side chain.[2] The rearrangement can be triggered by heat or the presence of acid or moisture.[2] To minimize this side reaction, it is advisable to use neutral and anhydrous conditions during workup and purification and to store the final compound in a dry environment.[2]
Q4: What are the advantages of using a one-pot synthesis method for 1,2,4-oxadiazoles?
One-pot syntheses offer greater efficiency by combining multiple steps, thereby avoiding the need to isolate the O-acylamidoxime intermediate.[3] This can lead to shorter reaction times and simpler purification procedures. A notable one-pot method involves the use of a superbase medium, such as sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO), which can facilitate the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature.[4][5][6]
Q5: Can microwave irradiation be used to improve the synthesis of 1,2,4-oxadiazoles?
Yes, microwave-assisted synthesis can be an effective method for accelerating the synthesis of 1,2,4-oxadiazoles. It has been successfully applied to the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters, often leading to significantly shorter reaction times.[4] A novel methodology utilizing a silica gel solid support under microwave irradiation has also been developed for the efficient construction of the 1,2,4-oxadiazole ring.[7]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incomplete acylation of the amidoxime. | Ensure proper activation of the carboxylic acid. Consider using a reliable coupling agent. |
| Inefficient cyclodehydration of the O-acyl amidoxime intermediate. | For thermal cyclization, ensure adequate heating (e.g., reflux in a high-boiling solvent). For base-mediated cyclization, employ strong, non-nucleophilic bases. Tetramethylammonium fluoride (TBAF) in dry tetrahydrofuran (THF) is a common choice. | |
| Formation of Regioisomers | Competing N-acylation of the amidoxime. | Optimize the reaction conditions to favor O-acylation. The use of a superbase system like NaOH or KOH in DMSO at room temperature has been shown to promote the desired regioselectivity in one-pot syntheses.[1] The choice of acylating agent is also important; using a carboxylic acid with a coupling agent may offer better control than highly reactive acyl chlorides.[1] |
| Formation of Other Side Products | Boulton-Katritzky Rearrangement. | This thermal rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain can be minimized by using neutral, anhydrous workup and purification conditions.[2] |
| Formation of 1,2,4-oxadiazin-5(6H)-ones. | This side reaction has been observed when reacting amidoximes with maleic esters in a NaOH/DMSO medium. Consider using a different acylating agent if this side product is observed.[1] |
Data Presentation
Table 1: Comparison of Common Synthetic Routes for 1,2,4-Oxadiazoles [3]
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope. | Requires pre-synthesis and isolation of amidoximes, multi-step process. |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent | 3-24 h | Room Temp. to 120 °C | 40-90% | One-pot procedure, avoids isolation of intermediates. | May require optimization of coupling agent and reaction conditions. |
| One-Pot from Nitrile, Hydroxylamine, & Aldehyde | Nitrile, Hydroxylamine HCl, Aldehyde, Base | 8-12 h | Reflux | 50-85% | Starts from readily available nitriles. | Aldehyde acts as both reactant and oxidant. |
| Oxidative Cyclization of N-Acyl Amidines | N-Acyl Amidine, Oxidizing Agent (e.g., NBS, I₂) | 1-5 h | Room Temp. | 54-99% | High yields, mild reaction conditions. | Requires synthesis of N-acyl amidine precursor. |
| Microwave-Assisted Synthesis | Amidoxime, Carboxylic Acid/Ester/Acyl Chloride | 10-30 min | 150-180 °C | 80-95% | Significantly reduced reaction times, high yields. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from Amidoxime and Acyl Chloride
This classical method involves the initial formation and isolation of the O-acyl amidoxime, followed by cyclodehydration.
Step 1: O-Acylation of the Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime.
Step 2: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime in a high-boiling point solvent like toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude 1,2,4-oxadiazole by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis in a Superbase Medium (NaOH/DMSO)
This protocol is often favored for its operational simplicity and ability to promote high regioselectivity.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a suspension of powdered sodium hydroxide in anhydrous DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Microwave-Assisted Synthesis on a Solid Support[7]
This method offers a rapid and efficient route to 1,2,4-oxadiazoles.
Procedure:
-
In a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) to anhydrous dichloromethane (3.0 mL).
-
Add a solution of the desired 3-aryl-acryloyl chloride in anhydrous dichloromethane (3.0 mL) dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the acylation is complete, add silica gel (1 g, 60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 5-45 minutes at 75 W, reaching 100-105 °C) to effect cyclodehydration.
-
After cooling, the pure product can be obtained by column chromatography of the silica-supported crude material.[7]
Visualizations
Caption: Competing N- and O-acylation pathways in 1,2,4-oxadiazole synthesis.
References
Removal of unreacted starting materials from 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from the synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and major impurities in the synthesis of this compound?
The synthesis of this compound commonly proceeds via the cyclization of acetamidoxime with chloroacetyl chloride. Therefore, the primary impurities to be removed from the crude reaction mixture are:
-
Unreacted Acetamidoxime: A polar and water-soluble starting material.
-
Unreacted Chloroacetyl Chloride: A reactive and corrosive acyl chloride.
-
Byproducts from Chloroacetyl Chloride: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.
-
O-acylamidoxime Intermediate: The intermediate formed prior to the final cyclization.
Q2: What is the initial step to quench the reaction and neutralize reactive species?
After the reaction is deemed complete, the first step in the work-up is to carefully quench the reaction mixture. This is crucial for neutralizing any remaining reactive chloroacetyl chloride and facilitating the removal of acidic byproducts. A common method is to slowly add the reaction mixture to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with vigorous stirring. This will hydrolyze and neutralize the excess chloroacetyl chloride, converting it into the more water-soluble chloroacetate salt.
Q3: How can I remove the unreacted acetamidoxime from my organic product?
Acetamidoxime is a polar compound with good solubility in water. During the aqueous work-up, it will preferentially partition into the aqueous layer. To ensure its complete removal, it is recommended to wash the organic layer multiple times with water or brine (a saturated solution of NaCl).
Q4: My product is an oil and is difficult to handle. How can I solidify it?
If your crude this compound is an oil, it is likely due to the presence of impurities or residual solvent. Trituration is an effective method to induce solidification. This involves stirring the oil with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble. Good solvent choices for trituration of moderately polar compounds include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after aqueous work-up | 1. The product has some water solubility. 2. Emulsion formation during extraction. | 1. Back-extract the aqueous washes with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. 2. To break emulsions, add a small amount of brine. If the emulsion persists, filtration through a pad of Celite® may be effective. |
| Product is still an oil after solvent removal | Presence of high-boiling point solvents (e.g., DMF, DMSO) or persistent impurities. | 1. Azeotropic Removal: Dissolve the oil in a volatile solvent like dichloromethane or ethyl acetate, add a co-solvent such as toluene, and evaporate under reduced pressure. Toluene can form an azeotrope with many high-boiling solvents, aiding in their removal. 2. Trituration: As mentioned in the FAQs, stir the oil vigorously with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
| Multiple spots on TLC after initial work-up | Incomplete removal of starting materials or presence of byproducts. | 1. Optimize Aqueous Washes: Increase the number of washes with water and brine. A wash with a dilute acid (e.g., 1M HCl) can help remove any basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) will remove acidic impurities. 2. Column Chromatography: If impurities persist, purification by flash column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. |
| Product decomposes during purification | The product may be unstable to prolonged heat or acidic/basic conditions. | 1. Avoid Excessive Heat: Concentrate the product solutions at reduced pressure and moderate temperatures. 2. Neutral Conditions: Ensure that the pH is neutralized after any acid or base washes during the work-up. Use of a neutral drying agent like sodium sulfate is recommended. |
Purification Techniques: A Comparative Overview
| Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases based on polarity. | >90% (of crude) | Fast, effective for removing ionic and highly polar impurities. | Limited separation capability for compounds with similar polarities. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | >98% | Can yield highly pure crystalline material. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). | >99% | Excellent for separating complex mixtures and closely related compounds. | Can be time-consuming and requires larger volumes of solvent. |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the work-up and purification of this compound following its synthesis from acetamidoxime and chloroacetyl chloride.
1. Reaction Quenching and Initial Extraction: a. Once the reaction is complete as monitored by TLC, allow the reaction mixture to cool to room temperature. b. In a separate flask, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate. c. Slowly and carefully add the reaction mixture to the sodium bicarbonate solution with vigorous stirring. Caution: CO₂ gas evolution may occur. d. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). e. Combine the organic layers.
2. Aqueous Washing: a. Wash the combined organic layers sequentially with:
- Water (2 x 50 mL)
- Brine (1 x 50 mL) b. The aqueous washes help to remove unreacted acetamidoxime and salts.
3. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Further Purification (if necessary):
Logical Workflow for Purification
Caption: A workflow diagram illustrating the purification process for this compound.
Signaling Pathway for Impurity Removal
Caption: Diagram showing the partitioning of impurities from the organic to the aqueous phase during work-up.
Stability of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 1,2,4-oxadiazole ring?
The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic system and is often used as a bioisostere for ester and amide groups to improve metabolic stability.[1][2][3] However, its stability is pH-dependent. Studies on other 1,2,4-oxadiazole derivatives have shown maximum stability in the pH range of 3-5.[4] Both strongly acidic and basic conditions can lead to the degradation of the oxadiazole ring.[4]
Q2: How does the chloromethyl group affect the stability of the molecule?
The 5-(chloromethyl) group is a reactive electrophilic handle.[5] This makes the molecule susceptible to nucleophilic substitution reactions. In the presence of nucleophiles, the chloride can be displaced. This reactivity is a key feature for its use in synthesis but can also be a source of instability depending on the reaction conditions and the presence of nucleophilic species.
Q3: What is the likely degradation pathway under acidic conditions?
Under acidic conditions (pH < 3), the N-4 nitrogen of the 1,2,4-oxadiazole ring can become protonated. This protonation activates the C-5 carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the opening of the oxadiazole ring.[4] The primary degradation product is often an aryl nitrile derivative.[4]
Q4: What is the likely degradation pathway under basic conditions?
Under basic conditions (pH > 7), the 1,2,4-oxadiazole ring can also undergo degradation. A nucleophile, such as a hydroxide ion, can attack the C-5 carbon, leading to the formation of an anionic intermediate. Subsequent protonation, for instance from water, facilitates the opening of the ring.[4] Additionally, the chloromethyl group is susceptible to substitution by hydroxide ions, forming the corresponding hydroxymethyl derivative.
Q5: Are there any specific conditions to avoid when working with this compound?
Based on the general reactivity of 1,2,4-oxadiazoles and chloromethyl groups, it is advisable to avoid:
-
Strongly acidic (pH < 3) and strongly basic (pH > 8) aqueous solutions, especially at elevated temperatures.
-
The presence of strong nucleophiles if the integrity of the chloromethyl group is desired.
-
Prolonged exposure to protic solvents, which can participate in degradation pathways.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of starting material in an acidic medium. | Degradation of the 1,2,4-oxadiazole ring due to acid-catalyzed hydrolysis.[4] | - Adjust the pH to a milder range (pH 3-5) if the reaction chemistry allows. - Lower the reaction temperature. - Monitor the reaction progress closely using techniques like HPLC or TLC to minimize exposure time. |
| Formation of multiple byproducts under basic conditions. | 1. Base-mediated degradation of the oxadiazole ring.[4] 2. Nucleophilic substitution of the chloride on the chloromethyl group.[5] | - Use a non-nucleophilic organic base if possible. - Perform the reaction at a lower temperature. - If water is not essential for the reaction, use anhydrous conditions. |
| Starting material appears to be unstable during workup. | The pH of the aqueous layers during extraction may be promoting degradation. | - Ensure that the pH of all aqueous solutions used in the workup is within the stable range (pH 3-5). - Minimize the time the compound is in contact with aqueous phases. - Consider alternative purification methods like dry column chromatography. |
| Difficulty in achieving selective substitution at the chloromethyl position without affecting the oxadiazole ring. | The reaction conditions (e.g., strong nucleophile, high temperature) may be too harsh, leading to concurrent ring degradation. | - Use a milder nucleophile or a protected form of the nucleophile. - Optimize the reaction temperature and time to favor the desired substitution. - Screen different solvents to find one that promotes the desired reaction while minimizing degradation. |
Illustrative Stability Data
The following table presents hypothetical stability data for this compound to illustrate how stability can be affected by pH. Note: This is not experimental data but an example for instructional purposes.
| pH | Temperature (°C) | Time (hours) | % of Compound Remaining (Hypothetical) |
| 2 | 25 | 24 | 85% |
| 4 | 25 | 24 | 98% |
| 7 | 25 | 24 | 95% |
| 9 | 25 | 24 | 80% |
| 4 | 50 | 24 | 90% |
| 9 | 50 | 24 | 60% |
Experimental Protocols
Protocol for Assessing pH-Dependent Stability
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
In separate vials for each pH and time point, add a small aliquot of the stock solution to the buffer solution to achieve a final desired concentration (e.g., 10 µg/mL).
-
Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Quench any further degradation by adding a suitable quenching agent or by immediate dilution in the mobile phase.
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.
-
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for assessing pH-dependent stability.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsm.com [ijpsm.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Substituted-1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, valued for its role as a bioisosteric replacement for amide and ester groups, which enhances metabolic stability and other pharmacokinetic properties. The synthesis of 5-substituted-1,2,4-oxadiazoles has evolved from classical multi-step procedures to more efficient one-pot reactions and innovative methodologies employing alternative reagents and energy sources. This guide provides an objective comparison of various synthetic routes, supported by experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of 5-substituted-1,2,4-oxadiazoles typically proceeds through the key intermediate, an O-acyl amidoxime, which undergoes cyclodehydration. The diverse methodologies primarily differ in the choice of reagents for the initial coupling and the subsequent cyclization, as well as the overall reaction strategy (e.g., one-pot vs. stepwise). This comparison focuses on prominent conventional and alternative reagents, highlighting their performance based on reaction time, temperature, and product yield.
Table 1: Comparison of Coupling Reagents for the Synthesis of 5-Substituted-1,2,4-Oxadiazoles
| Method | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Classical Two-Step | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | Well-established, broad substrate scope, high yields.[1] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1] |
| One-Pot (Carboxylic Acid) | Amidoxime, Carboxylic Acid, Coupling Agent (EDC, DCC, HATU) | 2-24 h | Room Temp. to 100°C | 50-95% | Streamlined process, avoids isolation of intermediates.[2] | Coupling agent and byproducts may require extensive purification. |
| One-Pot (Nitrile) | Nitrile, Hydroxylamine, Aldehyde, Base | 8-12 h | Reflux | 40-85% | Readily available starting materials, one-pot efficiency.[3] | Aldehyde acts as both reactant and oxidant, potentially leading to side products.[3] |
| Vilsmeier Reagent | Amidoxime, Carboxylic Acid, Vilsmeier Reagent | 3 h | Room Temperature | 61-93% | Mild reaction conditions, good to excellent yields, one-pot procedure.[4][5] | The reagent is moisture-sensitive. |
| PTSA-ZnCl₂ Catalyzed | Amidoxime, Organic Nitrile, PTSA, ZnCl₂ | 1-5 h | 80°C | >90% | High yields, mild catalytic conditions, good for a range of nitriles.[6][7] | Requires heating. |
| Microwave-Assisted | Amidoxime, Acyl Chloride (Solvent-free) | 2-10 min | 100-160°C | 85-98% | Extremely short reaction times, high yields, often solvent-free ("green").[8][9][10][11][12] | Requires specialized microwave reactor equipment. |
| Flow Chemistry | Arylnitrile, Hydroxylamine, Activated Carbonyls | ~30 min | 150-175°C | 47-80% | Rapid, automated, and scalable synthesis, suitable for library generation.[13][14][15] | Requires specialized flow reactor setup. |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes discussed above.
Method 1: Classical Two-Step Synthesis via Amidoxime and Acyl Chloride
This widely used method involves the O-acylation of a pre-synthesized amidoxime followed by a separate cyclodehydration step.
Step 1: O-acylation of Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amidoxime.
Step 2: Cyclodehydration
-
Dissolve the purified O-acyl amidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude 1,2,4-oxadiazole by column chromatography or recrystallization.
Method 2: One-Pot Synthesis using Vilsmeier Reagent
This method utilizes the Vilsmeier reagent to activate the carboxylic acid for in-situ O-acylation and subsequent cyclization.[4][5]
-
To a solution of a carboxylic acid (1.0 mmol) in dichloromethane (5 mL), add the Vilsmeier reagent (1.2 mmol) at room temperature and stir for 10-15 minutes.
-
Add the corresponding amidoxime (1.0 mmol) followed by triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Method 3: Microwave-Assisted Synthesis (Solvent-Free)
This protocol offers a rapid and environmentally friendly approach to 1,2,4-oxadiazole synthesis.[12]
-
In a microwave-safe vessel, mix the amidoxime (1.0 mmol) and the acyl chloride (1.1 mmol).
-
Place the vessel in a microwave reactor and irradiate at 100-160°C for 2-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and dissolve the crude product in a suitable organic solvent.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Method 4: Flow Chemistry Synthesis
This method is ideal for the rapid and automated synthesis of 1,2,4-oxadiazole libraries.[13][14]
-
Prepare separate stock solutions of the arylnitrile, hydroxylamine, and the activated carbonyl compound in a suitable solvent (e.g., THF, MeCN).
-
Set up a continuous flow microreactor system with appropriate pumps and reactor coils.
-
Pump the arylnitrile and hydroxylamine solutions into a mixing tee and then through a heated reactor coil to form the amidoxime in situ.
-
Introduce the activated carbonyl solution through a second mixing tee to react with the generated amidoxime, forming the O-acyl amidoxime intermediate.
-
Pass the resulting mixture through a second heated reactor coil at a higher temperature (150-175°C) to effect the cyclodehydration.
-
Collect the output from the reactor, which contains the 1,2,4-oxadiazole product.
-
The crude product can be purified using an in-line purification system or by conventional methods after collection.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the classical two-step synthesis of 5-substituted-1,2,4-oxadiazoles.
Caption: Workflow for the one-pot synthesis using the Vilsmeier reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole core is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester groups to enhance metabolic stability and modulate physicochemical properties. This guide provides a comprehensive comparison of the primary synthetic methodologies for two of its most important isomers: 1,2,4-oxadiazole and 1,3,4-oxadiazole. We present a detailed analysis of common synthetic routes, supported by quantitative data and experimental protocols, to assist researchers in selecting the optimal strategy for their specific applications.
At a Glance: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Synthesis
| Feature | 1,2,4-Oxadiazole Synthesis | 1,3,4-Oxadiazole Synthesis |
| Key Precursors | Amidoximes, Nitriles | Hydrazides, 1,2-Diacylhydrazines |
| Common Reactions | Acylation of amidoximes followed by cyclodehydration, 1,3-dipolar cycloaddition | Cyclodehydration of 1,2-diacylhydrazines, Oxidative cyclization of N-acylhydrazones |
| General Approach | Often involves the formation of an N-O bond during cyclization. | Typically involves the formation of a C-O-C linkage from a pre-formed N-N bond. |
| Key Advantages | Well-established routes with broad substrate scope, especially from amidoximes.[1][2] | High yields are often achievable, with numerous methods for derivatization.[3][4][5] |
| Common Challenges | Potential for side reactions like the dimerization of nitrile oxides in cycloaddition routes.[6] | Harsh dehydrating agents may be required, which can limit functional group tolerance.[7] |
Synthesis of 1,2,4-Oxadiazoles: A Detailed Comparison
The synthesis of 1,2,4-oxadiazoles predominantly relies on the use of amidoximes as key intermediates.[8][9][10] These can be reacted with a variety of acylating agents in either a two-step or a more streamlined one-pot fashion.
Comparative Data for 1,2,4-Oxadiazole Synthesis Methods
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope.[1][6] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1][11] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, CDI) | 4-24 h | Room Temp. to 80°C | 40-90% | One-pot procedure, operational simplicity.[2][6] | Can have longer reaction times, yields can be variable.[12] |
| Amidoxime & Ester (One-Pot, Base-Mediated) | Amidoxime, Ester, Strong Base (e.g., NaOH, KOH in DMSO) | 4-24 h | Room Temperature | 11-90% | Mild conditions (room temperature), simple purification.[12] | Yields can be poor for certain substrates, long reaction times.[12] |
| Nitrile & Nitrile Oxide (1,3-Dipolar Cycloaddition) | Nitrile, Nitrile Oxide (generated in situ) | 12-24 h | Room Temp. to Reflux | 50-80% | Convergent synthesis. | Risk of nitrile oxide dimerization, substrate scope can be limited.[6][10] |
| One-Pot from Nitriles & Aldehydes | Nitrile, Hydroxylamine HCl, Aldehyde, Base | 8-12 h | Reflux | 65-85% | Readily available starting materials, one-pot efficiency.[13] | The aldehyde acts as both reactant and oxidant.[13] |
Experimental Protocols for Key 1,2,4-Oxadiazole Syntheses
1. Two-Step Synthesis from Amidoxime and Acyl Chloride
-
Step 1: O-Acylation of Amidoxime: To a solution of the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add the acyl chloride (1.1 eq) dropwise.[6] Allow the reaction to stir at room temperature for 1-4 hours. The crude O-acyl amidoxime can be isolated by aqueous workup.
-
Step 2: Cyclodehydration: Dissolve the purified O-acyl amidoxime in a high-boiling point solvent like toluene or xylene. Heat the solution to reflux (typically 110-140 °C) for 4-12 hours.[1] After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
2. One-Pot Synthesis from Amidoxime and Carboxylic Acid Ester (Base-Mediated)
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the carboxylic acid ester (1.2 eq).[6]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Workflow for 1,2,4-Oxadiazole Synthesis from Amidoximes
Caption: Synthetic routes to 1,2,4-oxadiazoles from amidoximes.
Synthesis of 1,3,4-Oxadiazoles: A Detailed Comparison
The construction of the 1,3,4-oxadiazole ring typically starts from precursors containing a pre-formed N-N bond, such as hydrazides and their derivatives.
Comparative Data for 1,3,4-Oxadiazole Synthesis Methods
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Cyclodehydration of 1,2-Diacylhydrazines | 1,2-Diacylhydrazine, Dehydrating Agent (e.g., POCl₃, PPA, TsCl) | 2-12 h | 80-140°C | 70-95% | High yields, widely applicable.[3][5] | Often requires harsh dehydrating agents and high temperatures.[7] |
| Oxidative Cyclization of N-Acylhydrazones | N-Acylhydrazone (from aldehyde & hydrazide), Oxidant (e.g., Chloramine-T, I₂) | 1-6 h | Room Temp. to Reflux | 65-90% | Milder conditions possible, good for diversification.[3][7] | Requires an oxidation step. |
| From Carboxylic Acids & Hydrazides (One-Pot) | Carboxylic Acid, Acyl Hydrazide, Coupling/Dehydrating Agent (e.g., CDI, PPh₃/CBr₄) | 4-12 h | Room Temp. to 70°C | 60-92% | One-pot efficiency, avoids isolation of diacylhydrazine.[5][14] | May require specific coupling reagents. |
| Microwave-Assisted Synthesis | Various precursors (e.g., hydrazides, aldehydes) | 3-15 min | 100-160°C | 75-95% | Rapid reaction times, often higher yields, eco-friendly.[15][16][17] | Requires specialized microwave equipment. |
| From Acylhydrazides & CS₂ | Acylhydrazide, Carbon Disulfide, Base (e.g., KOH) | 6-12 h | Reflux | 60-85% | Access to 5-substituted-1,3,4-oxadiazole-2-thiols.[3] | Limited to thiol derivatives. |
Experimental Protocols for Key 1,3,4-Oxadiazole Syntheses
1. Cyclodehydration of 1,2-Diacylhydrazine using POCl₃
-
A mixture of the 1,2-diacylhydrazine (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux (around 100-110 °C) for 2-6 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and then a dilute sodium bicarbonate solution until neutral.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[18]
2. Microwave-Assisted Synthesis from Hydrazides and Aldehydes
-
A mixture of an acylhydrazide (1.0 eq) and an aromatic aldehyde (1.0 eq) is prepared.
-
The mixture is subjected to microwave irradiation (e.g., at 300 W for 3-5 minutes) in the presence of an oxidizing agent like Chloramine-T or under solvent-free conditions.[15][16]
-
After cooling, the reaction mixture is treated with cold water.
-
The solid product is filtered, washed with water, and recrystallized from ethanol to yield the 2,5-disubstituted-1,3,4-oxadiazole.[15]
General Pathways for 1,3,4-Oxadiazole Synthesis
Caption: Key synthetic pathways to 1,3,4-oxadiazoles.
Conclusion
The choice between synthesizing a 1,2,4-oxadiazole or a 1,3,4-oxadiazole, and the specific method employed, will depend on the availability of starting materials, desired substitution patterns, and tolerance for specific reaction conditions. The classical routes involving amidoximes for 1,2,4-oxadiazoles and diacylhydrazines for 1,3,4-oxadiazoles remain robust and high-yielding options. However, modern advancements, particularly one-pot procedures and microwave-assisted synthesis, offer significant advantages in terms of efficiency, reaction time, and milder conditions, making them highly attractive for applications in drug discovery and development.[6][15][16][17] This guide serves as a foundational resource to aid in navigating these synthetic choices.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. jmpcr.samipubco.com [jmpcr.samipubco.com]
A Comparative Guide to Purity Validation of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: LC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the purity validation of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. The information presented, supported by established analytical principles for similar small molecules, offers a robust framework for selecting the most appropriate method for your research and development needs.
Introduction to this compound and the Importance of Purity Analysis
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its purity is a critical parameter that can significantly impact the yield, quality, and safety of subsequent products in drug development. Accurate and reliable purity assessment is therefore paramount. This guide focuses on LC-MS as a primary analytical tool and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the impurities.
| Feature | LC-MS | GC-MS | qNMR |
| Selectivity/Specificity | High, with mass spectral data for peak identification.[3] | High, especially with mass spectral libraries for peak identification.[4] | High, based on unique resonance frequencies of nuclei.[4] |
| Sensitivity | High (ng to pg level).[5] | High (ng to pg level).[4] | Lower compared to chromatographic methods (mg level).[4] |
| Analysis Time | Moderate (10-30 minutes per sample).[4] | Relatively fast (15-30 minutes per sample).[4] | Fast per sample, but requires longer setup for quantitation.[4] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[4] | Requires volatile or semi-volatile compounds.[4] | Independent of volatility.[4] |
| Impurity Identification | Excellent, based on mass spectral data.[5] | Excellent, based on mass spectral libraries.[4] | Possible for structurally related impurities.[6] |
| Quantitation | Requires a reference standard for each analyte. | Requires a reference standard for each analyte. | Can be a primary method; a single standard can be used to quantify multiple components.[6] |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound using LC-MS, GC-MS, and qNMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of many organic molecules.[3]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2. LC-MS System and Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitation of the parent compound and potential impurities. A full scan can be used for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds.[4] Given the structure of this compound, it is expected to have sufficient volatility for GC-MS analysis.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of dichloromethane to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2. GC-MS System and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1)
-
MS System: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a specific reference standard for each impurity.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d).
2. NMR System and Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or higher
-
Nucleus: ¹H
-
Pulse Sequence: A standard quantitative pulse sequence with a sufficient relaxation delay (e.g., 5 x T1).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper method execution.
References
The Strategic Advantage of 1,2,4-Oxadiazoles in Drug Discovery: A Bioisosteric Comparison with Carboxamides
For researchers, scientists, and drug development professionals, the quest for metabolically robust and efficacious drug candidates is a paramount challenge. The strategic replacement of labile functional groups with stable bioisosteres is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the bioisosteric replacement of carboxamides with 1,2,4-oxadiazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The 1,2,4-oxadiazole ring has emerged as a highly effective bioisostere for the carboxamide moiety. This is attributed to its similar electronic properties and hydrogen bonding capabilities, coupled with enhanced metabolic stability.[1][2][3] Carboxamides are susceptible to enzymatic hydrolysis, which can lead to rapid in vivo clearance and diminished therapeutic efficacy.[4] The inherent stability of the 1,2,4-oxadiazole ring to hydrolytic enzymes offers a solution to this pharmacokinetic hurdle, often resulting in compounds with improved drug-like properties.[5]
Comparative Performance Data
The following table summarizes key data from studies where a carboxamide functional group was replaced with a 1,2,4-oxadiazole, illustrating the impact on biological activity, metabolic stability, and solubility.
| Parent Compound (Carboxamide) | Target | Carboxamide IC₅₀ | 1,2,4-Oxadiazole Bioisostere | 1,2,4-Oxadiazole IC₅₀ | Metabolic Stability (t½ in HLM) | Aqueous Solubility (pH 7.4) | Reference |
| Indazole-based amide | MAO-B | > 10,000 nM | Compound 20 | 52 nM | More stable than amide | Higher than amide | [6] |
| FAAH inhibitor scaffold | FAAH | Not specified | Not specified | 1.2 nM (for compound 7f) | Generally improved | Not specified | [7] |
| 6-substituted 4-quinolone-3-carboxamide | CB2 Receptor | Not specified | 1,2,4-oxadiazole derivative | 0.4 ± 0.1 nM | Improved | Poor | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments relevant to the comparison of carboxamide and 1,2,4-oxadiazole derivatives.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a common method for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
Materials:
-
Amidoxime
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid in DCM, add EDCI and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amidoxime to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound (carboxamide or 1,2,4-oxadiazole)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Activity Assay
This fluorometric assay is used to determine the potency of compounds that inhibit FAAH.[9]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (inhibitor)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black plate, add the FAAH enzyme and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact: Signaling Pathways and Workflows
Understanding the broader biological context is crucial for drug development. The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Conclusion
The bioisosteric replacement of carboxamides with 1,2,4-oxadiazoles represents a powerful strategy in drug discovery to overcome pharmacokinetic challenges, particularly metabolic instability. As demonstrated by the comparative data, this substitution can lead to compounds with retained or improved biological potency and significantly enhanced metabolic stability. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to implement and evaluate this bioisosteric switch in their own drug development programs. By leveraging the favorable properties of the 1,2,4-oxadiazole scaffold, scientists can accelerate the discovery of more robust and effective therapeutic agents.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
A Spectroscopic Showdown: Differentiating 1,2,4-Oxadiazole Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (furazan). This guide provides a detailed analysis of their distinguishing features in NMR, IR, and Mass Spectrometry, supported by experimental data and protocols.
The oxadiazole scaffold is a cornerstone in medicinal chemistry, with its isomers—1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (commonly known as furazan)—each imparting distinct physicochemical and pharmacological properties to a molecule. The precise identification of the specific isomer is paramount during the synthesis and characterization of novel drug candidates. This guide offers a comparative analysis of these isomers based on key spectroscopic techniques to facilitate their unambiguous identification.
While spectroscopic data for the parent, unsubstituted heterocycles are limited in single comprehensive sources, this guide utilizes data from phenyl-substituted derivatives as a consistent point of comparison, alongside available data for the parent compounds.
At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for the oxadiazole isomers.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1,2,4-Oxadiazole | 3,5-Diphenyl-1,2,4-oxadiazole | CDCl₃ | 8.80 (d, 2H), 8.76 (d, 2H), 8.18 (t, 1H), 8.13 (t, 2H), 8.10 (d, 3H)[1] |
| 1,3,4-Oxadiazole | 2,5-Diphenyl-1,3,4-oxadiazole | CDCl₃ | 7.59−7.55 (m, 2H), 7.50−7.44 (m, 2H), 7.41−7.35 (m, 2H), 7.34−7.29 (m, 1H), 7.13−7.09 (m, 1H) |
| 1,2,5-Oxadiazole (Furazan) | Unsubstituted | Not Specified | ~8.4 (s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Compound | Solvent | Chemical Shift (δ, ppm) |
| 1,2,4-Oxadiazole | 3,5-Diphenyl-1,2,4-oxadiazole | CDCl₃ | 175.7 (C5), 168.9 (C3), 132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3[1] |
| 1,3,4-Oxadiazole | 2,5-Diphenyl-1,3,4-oxadiazole | CDCl₃ | 164.5 (C2, C5), 131.8, 129.3, 127.0, 124.3 |
| 1,2,5-Oxadiazole (Furazan) | Unsubstituted | Not Specified | ~135 (C3, C4) |
Table 3: IR Spectroscopic Data (Key Vibrations, cm⁻¹)
| Isomer | Compound | Characteristic Absorptions (cm⁻¹) |
| 1,2,4-Oxadiazole | 3,5-Diphenyl-1,2,4-oxadiazole | 1612 (C=N), 1600-1390 (aromatic C=C), 735, 695 (C-H bending)[1] |
| 1,3,4-Oxadiazole | 2,5-Diphenyl-1,3,4-oxadiazole | ~1630 (C=N), ~1550 (aromatic C=C), ~1020 (C-O-C) |
| 1,2,5-Oxadiazole (Furazan) | Unsubstituted | 1546 (ring), 1418 (ring), 1316 (ring), 1177 (CH ip-bend), 1006 (ring), 952 (ring), 889 (ring), 839 (CH op-bend)[2] |
Table 4: Mass Spectrometry Data (Key Fragments)
| Isomer | Compound | Ionization Mode | Key m/z values and Proposed Fragments |
| 1,2,4-Oxadiazole | 3,5-Diphenyl-1,2,4-oxadiazole | ESI | [M+H]⁺: 223.0865[1] |
| 1,3,4-Oxadiazole | 2,5-Diphenyl-1,3,4-oxadiazole | EI | M⁺: 222, fragments at 119, 105, 91, 77 |
| 1,2,5-Oxadiazole (Furazan) | Unsubstituted | EI | M⁺: 70, fragments at 42, 40, 30 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the oxadiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak or tetramethylsilane (TMS).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and reference it to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background scan with an empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For electrospray ionization (ESI), the solution can be directly infused or injected into the mass spectrometer. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.
Data Acquisition (ESI):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Parameters:
-
Ionization mode: Positive or negative, depending on the analyte.
-
Capillary voltage: 3-5 kV.
-
Nebulizing gas flow: Adjusted to obtain a stable spray.
-
Drying gas temperature and flow: Optimized to desolvate the ions.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.
Data Acquisition (EI):
-
Instrument: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Electron energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
Data Analysis: Examine the mass spectrum for the molecular ion (M⁺) and the fragmentation pattern, which provides structural information.
Visualizing the Isomeric Differences and Analytical Workflow
The following diagrams, created using the DOT language, illustrate the structural relationships between the oxadiazole isomers and the logical workflow for their spectroscopic comparison.
Caption: Structural relationship of 1,2,4-oxadiazole isomers.
References
A Comparative Guide to Catalytic Systems for 1,2,4-Oxadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a bioisostere of esters and amides, which enhances metabolic stability and pharmacokinetic profiles. The efficient synthesis of this heterocycle is of paramount importance. This guide provides an objective comparison of various catalytic systems for the synthesis of 1,2,4-oxadiazoles, supported by experimental data to inform methodological choices in research and development.
Comparison of Catalytic Systems
The choice of a catalytic system for 1,2,4-oxadiazole synthesis is dictated by factors such as substrate scope, desired reaction conditions (e.g., temperature, time), and tolerance of functional groups. Modern synthetic methods have largely moved towards catalytic one-pot procedures to improve efficiency and yield. Below is a summary of the performance of several key catalytic systems.
| Catalytic System | Starting Materials | Typical Reaction Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Palladium-Catalyzed | Amidoximes, Aryl Halides, CO | Pd catalyst (e.g., Pd(OAc)₂), ligand, base, CO atmosphere, 80-120 °C | 12-24 h | 60-90% | Good for late-stage functionalization; broad substrate scope. | Requires handling of toxic CO gas; multi-component system can be complex to optimize. |
| Copper-Catalyzed | Amides, Nitriles | CuI, O₂ atmosphere, 120-140 °C | 12-24 h | 70-92%[1] | Utilizes readily available starting materials; oxidative N-O bond formation. | High temperatures may not be suitable for sensitive substrates. |
| Rhodium-Catalyzed | Diazo compounds, Nitriles, Nitrosoarenes | Rh catalyst (e.g., Rh₂(OAc)₄), solvent (e.g., DCM), room temp. | 1-3 h | 70-95% | Mild reaction conditions; three-component one-pot synthesis. | Limited to specific starting materials (diazo compounds). |
| Zinc-Catalyzed (PTSA-ZnCl₂) | Amidoximes, Nitriles | PTSA, ZnCl₂, DMF, 80 °C | 5-10 h | 75-94%[2] | Mild and efficient; cost-effective catalyst system.[2] | May require elevated temperatures for some substrates. |
| Iron-Catalyzed | Alkynes, Nitriles | Fe(NO₃)₃·9H₂O, reflux | 3-12 h | 60-85% | Inexpensive and environmentally benign catalyst. | Reaction proceeds via a nitrile oxide intermediate which can have stability issues. |
| Organocatalyzed (TBAF/TBAH) | O-acylamidoximes | TBAF or TBAH, THF, room temp. | 1-24 h | 80-99%[3] | Mild, metal-free conditions; high yields.[3] | Requires pre-synthesis of O-acylamidoxime intermediate. |
| Superbase-Mediated (NaOH/DMSO) | Amidoximes, Carboxylic Esters | NaOH, DMSO, room temp. | 4-24 h | 11-90%[4] | One-pot procedure at room temperature; simple purification.[4] | Wide range of yields; not suitable for base-sensitive functional groups.[4] |
| Microwave-Assisted | Amidoximes, Acyl Chlorides/Esters | Various catalysts (e.g., NH₄F/Al₂O₃), solvent-free or with solvent | 2-15 min | 40-97%[5] | Drastically reduced reaction times; often high yields.[5] | Requires specialized microwave equipment. |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization
This one-pot procedure describes the synthesis of 5-aryl-1,2,4-oxadiazoles from amidoximes and aryl bromides.[2]
Materials:
-
Amidoxime (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous dimethylformamide (DMF, 5 mL)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a dry Schlenk tube, add the amidoxime, aryl bromide, Pd(OAc)₂, dppp, and K₂CO₃.
-
Evacuate and backfill the tube with carbon monoxide from a balloon three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 100 °C for 12-16 hours under a CO atmosphere (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Synthesis from Amides and Nitriles
This method outlines the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via an oxidative N-O bond formation.[1]
Materials:
-
Amide (1.0 mmol)
-
Nitrile (1.5 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Oxygen (O₂) balloon
Procedure:
-
In a sealed tube, combine the amide, nitrile, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with oxygen from a balloon three times.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Zinc-Catalyzed Synthesis from Amidoximes and Nitriles
A mild and efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[2]
Materials:
-
Amidoxime (1.0 mmol)
-
Nitrile (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 0.3 mmol, 30 mol%)
-
Anhydrous zinc chloride (ZnCl₂, 0.3 mmol, 30 mol%)
-
Anhydrous dimethylformamide (DMF, 4 mL)
Procedure:
-
To a stirred solution of the amidoxime and nitrile in DMF, add PTSA·H₂O and anhydrous ZnCl₂.
-
Heat the reaction mixture to 80 °C and stir for 5-10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Organocatalyzed Cyclization of O-acylamidoximes
A metal-free synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature.[3]
Materials:
-
O-acylamidoxime (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 10 mol%)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
Dissolve the O-acylamidoxime in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis of 1,2,4-oxadiazoles.
Caption: Overview of major catalytic routes to 1,2,4-oxadiazoles.
Caption: General experimental workflow for 1,2,4-oxadiazole synthesis.
Caption: Simplified catalytic cycle for Pd-catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Oxadiazole Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its significant therapeutic potential across various diseases.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazole analogs, with a primary focus on their anticancer activities. The information presented herein is curated from recent scientific literature to aid researchers in the design and development of novel 1,2,4-oxadiazole-based therapeutic agents.
The 1,2,4-oxadiazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and the ability to engage in hydrogen bonding with biological targets.[3] This has led to the exploration of 1,2,4-oxadiazole derivatives as inhibitors of various enzymes and receptors implicated in cancer, including carbonic anhydrases, protein kinases like EGFR, and inducers of apoptosis.[4][5][6]
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 1,2,4-oxadiazole analogs against a panel of human cancer cell lines. The data highlights the influence of different substituents on the cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: SAR of 1,2,4-Oxadiazole Analogs Against Various Cancer Cell Lines
| Base Scaffold | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 3,5-disubstituted 1,2,4-oxadiazole | Phenyl | Benzimidazole | MCF-7 | 0.12 - 2.78 | [7] |
| 3,5-disubstituted 1,2,4-oxadiazole | Phenyl | Benzimidazole | A549 | 0.12 - 2.78 | [7] |
| 3,5-disubstituted 1,2,4-oxadiazole | Phenyl | Benzimidazole | A375 | 0.12 - 2.78 | [7] |
| 3,5-disubstituted 1,2,4-oxadiazole | 4-Chlorophenyl | Piperidine-1-ylmethyl | U-937, NB4, HL-60, K562, MDA-MB-231 | Induces apoptosis at 25 µM | [7] |
| 1,2,4-oxadiazole-sulfonamide | Thiazole/Thiophene-sulfonamide | Varied aryl | HCT-116 | 6.0 - 11.1 | [4] |
| 1,2,4-oxadiazole linked 5-Fluorouracil | Phenyl | Methylene-5-FU | MCF-7 | 0.76 | [8] |
| 1,2,4-oxadiazole linked 5-Fluorouracil | Phenyl | Methylene-5-FU | A549 | 0.18 | [8] |
| 1,2,4-oxadiazole linked 5-Fluorouracil | 3,4,5-Trimethoxyphenyl | Methylene-5-FU | MCF-7 | 0.011 | [8] |
| 1,2,4-oxadiazole linked 5-Fluorouracil | 3,4,5-Trimethoxyphenyl | Methylene-5-FU | A549 | 0.053 | [8] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole fused | Varied aryl | Varied aryl | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [7] |
| 2-[3-(aryl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Pyridin-4-yl | Benzo[d]thiazole | CaCo-2 | 4.96 | [9] |
| 2-[3-(aryl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Pyridin-4-yl | Benzo[d]thiazol-4-yl]methanol | DLD1 | 0.35 | [9] |
Key SAR Observations:
-
Substitution at the 3- and 5-positions of the 1,2,4-oxadiazole ring is a critical determinant of biological activity.
-
Aromatic and heteroaromatic substituents are commonly employed and their electronic properties (electron-donating or electron-withdrawing) significantly influence potency. For instance, the presence of electron-donating groups like methoxy on a phenyl ring can enhance anticancer activity.[8]
-
Hybrid molecules , where the 1,2,4-oxadiazole core is linked to other pharmacologically active moieties such as benzimidazole, 5-fluorouracil, or sulfonamides, have shown promising and often potent anticancer effects.[4][7][8]
-
The nature of the linker between the 1,2,4-oxadiazole and other cyclic systems also plays a role in the overall activity of the molecule.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 1,2,4-oxadiazole analogs.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent.
General Procedure:
-
Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction mixture is typically heated under reflux for several hours.
-
Acylation and Cyclization: The resulting amidoxime is then reacted with a carboxylic acid, acid chloride, or anhydride.
-
Using Carboxylic Acids: The amidoxime and a carboxylic acid are dissolved in a solvent like pyridine or DMF, and a coupling agent (e.g., DCC, EDC) is added. The reaction is stirred at room temperature or heated to facilitate the formation of the O-acylamidoxime, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole.
-
Using Acid Chlorides/Anhydrides: The amidoxime is dissolved in a solvent such as pyridine or dichloromethane, and the acid chloride or anhydride is added dropwise, often at a reduced temperature. The reaction is then allowed to warm to room temperature and stirred until completion. The intermediate O-acylamidoxime may be isolated or cyclized in situ by heating.[10]
-
-
Purification: The final product is typically purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 1,2,4-oxadiazole analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][11]
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a solution of recombinant human EGFR kinase, a substrate solution (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1), and an ATP solution.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor like gefitinib or erlotinib) and a negative control (vehicle, typically DMSO).
-
Kinase Reaction: Add the EGFR enzyme and the substrate to each well. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a specified period, usually 30-60 minutes.
-
Detection: The amount of ATP consumed, which is inversely proportional to the kinase activity, is measured using a detection reagent. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. .
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced using a luciferase/luciferin reaction.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the negative control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Visualizing Cellular Mechanisms
To understand the context of the targeted therapies involving 1,2,4-oxadiazole analogs, a diagram of a relevant signaling pathway is provided below.
Caption: EGFR signaling pathway and its inhibition by 1,2,4-oxadiazole analogs.
This guide serves as a foundational resource for researchers engaged in the discovery and development of 1,2,4-oxadiazole-based anticancer agents. The presented data and protocols offer a framework for comparing the efficacy of different analogs and for designing future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the In-Silico and Experimental Properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally predicted (in-silico) and experimentally reported properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines in-silico predictions with experimental findings for structurally related oxadiazole derivatives to offer a comprehensive overview for research and drug development purposes.
Physicochemical and In-Silico ADMET Properties
The fundamental physicochemical properties of this compound have been calculated and are presented below. These parameters are crucial in early-stage drug discovery for predicting the pharmacokinetic profile of a compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O | PubChem |
| Molecular Weight | 132.55 g/mol | PubChem |
| Appearance | Colorless to yellow liquid | [1] |
| Purity | ≥97% | [1] |
| Storage | Room temperature, dry | [1] |
In-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were predicted to assess the druglikeness of the molecule.
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Value | Significance |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability expected |
| BBB Permeant | Yes | Potential for CNS activity |
| Distribution | ||
| Log Kp (skin permeation) | -5.99 cm/s | Low skin permeability |
| Metabolism | ||
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via CYP1A2 |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via CYP2C19 |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via CYP2C9 |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via CYP2D6 |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via CYP3A4 |
| Excretion | ||
| LogS (water solubility) | -1.48 | Soluble |
| Druglikeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Good druglikeness |
| Medicinal Chemistry | ||
| PAINS | 0 alerts | No known promiscuous binders |
| Lead-likeness | 1 violation | May require optimization for lead-like properties |
| Synthetic Accessibility | 2.13 | Moderately easy to synthesize |
Experimental and In-Silico Biological Activities
While direct experimental biological data for this compound is limited, the broader class of oxadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3][4] This section combines in-silico predictions for the target molecule with experimental data from related compounds.
Antibacterial Activity
Oxadiazole derivatives have demonstrated significant antibacterial properties.[2] Molecular docking studies of this compound against common bacterial targets can provide insights into its potential efficacy.
Table 3: Comparison of Antibacterial Activity
| Compound | Organism | MIC (µg/mL) - Experimental | Predicted Binding Affinity (kcal/mol) - In-Silico |
| This compound | Escherichia coli | Data not available | -5.8 (vs. DNA gyrase) |
| Staphylococcus aureus | Data not available | -6.2 (vs. DNA gyrase) | |
| Ciprofloxacin (Alternative) | Escherichia coli | 0.013 - 0.016 | - |
| Staphylococcus aureus | 0.6 | - |
A standard broth microdilution method is used to determine the MIC of antibacterial compounds.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Activity
Derivatives of 1,2,4-oxadiazole have been investigated for their anticonvulsant effects, often targeting the GABA-A receptor.[2][5]
Table 4: Comparison of Anticonvulsant Activity
| Compound | Animal Model | ED₅₀ (mg/kg) - Experimental | Predicted Binding Affinity (kcal/mol) - In-Silico |
| This compound | Rodent models | Data not available | -6.5 (vs. GABA-A Receptor) |
| Diazepam (Alternative) | Mouse (Pentylenetetrazol-induced) | 0.10 - 0.24 | - |
The MES test is a common preclinical model for generalized tonic-clonic seizures.
-
Animals (typically mice or rats) are administered the test compound or vehicle.
-
After a predetermined time, a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.
-
The ED₅₀ (the dose effective in 50% of the animals) is calculated.
Synthesis and Characterization
A general method for the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles involves the cyclization of amidoximes with chloroacetyl chloride.[6]
General Synthetic Protocol
-
Amidoxime formation: The appropriate nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol.
-
O-Acylation and Cyclization: The resulting amidoxime is then reacted with chloroacetyl chloride in a solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine. The reaction mixture is typically heated under reflux to facilitate cyclization to the 1,2,4-oxadiazole ring.[7]
Characterization Techniques
The structure and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
Signaling Pathways and Experimental Workflows
The biological activities of oxadiazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.
Potential Signaling Pathway for Anticonvulsant Activity
Many anticonvulsant drugs, including benzodiazepines like diazepam, exert their effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel. The binding of these drugs enhances the inhibitory effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability. It is hypothesized that 1,2,4-oxadiazole derivatives may share a similar mechanism of action.
Caption: Proposed mechanism of anticonvulsant action via potentiation of the GABA-A receptor.
General Experimental Workflow for Drug Discovery
The process of identifying and validating a new drug candidate involves a series of in-silico and experimental steps.
Caption: A simplified workflow for the discovery and development of a new therapeutic agent.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 1192-81-0 [smolecule.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Oxadiazole Derivatives: A Comparative Analysis of Antibacterial Efficacy
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, oxadiazole derivatives have emerged as a promising class of heterocyclic compounds. Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative overview of the efficacy of various oxadiazole derivatives against common bacterial strains, supported by quantitative data and detailed experimental protocols.
Data Summary: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of oxadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative oxadiazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher antibacterial potency.
| Derivative | Target Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Series 1: Fluoroquinolone Hybrids | ||||
| 1,3,4-Oxadiazole-Fluoroquinolone Hybrid 4a | S. aureus | 1-2 | Norfloxacin | 1-2 |
| 1,3,4-Oxadiazole-Fluoroquinolone Hybrid 4a | MRSA | 0.25-1 | Vancomycin | 1-2 |
| Series 2: 2-Acylamino-1,3,4-oxadiazole Derivatives | ||||
| Compound 22a | S. aureus | 1.56 | Levofloxacin | N/A |
| Series 3: 1,3,4-Oxadiazole-Based Compound 1771 Derivatives | ||||
| Compound 13 (pentafluorosulfanyl substituted) | S. aureus (MRSA) | 0.5 | Compound 1771 | 4-16 |
| Series 4: 2,5-Disubstituted-1,3,4-oxadiazoles | ||||
| Methoxy-substituted aromatic ring derivative | Enterococcus faecalis | 62.50 µM/mL | Chloramphenicol | 62.50 µM/mL |
| Series 5: General 1,3,4-Oxadiazole Derivatives | ||||
| OZE-I | S. aureus | 4-16 | N/A | N/A |
| OZE-II | S. aureus | 4-16 | N/A | N/A |
| OZE-III | S. aureus | 8-32 | N/A | N/A |
Note: MRSA stands for Methicillin-resistant Staphylococcus aureus. N/A indicates that the data was not available in the cited sources.
Experimental Protocols
The determination of MIC values is a critical step in assessing the antibacterial potential of new compounds. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and standardized protocol.[1][2][3][4]
Broth Microdilution Method (CLSI Guidelines)
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 35-37°C.
-
A few colonies are then transferred to a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
The oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in CAMHB in a 96-well microtiter plate. The concentration range is selected based on the expected potency of the compounds.
-
A positive control well (containing bacteria and broth without the test compound) and a negative control well (containing broth only) are included on each plate.
-
-
Inoculation and Incubation:
-
Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the oxadiazole derivative that completely inhibits visible bacterial growth.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the proposed mechanisms of action of oxadiazole derivatives, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
A significant number of oxadiazole derivatives are proposed to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][6][7][8]
Caption: Inhibition of DNA gyrase by an oxadiazole derivative.
Another proposed mechanism of action for some oxadiazole derivatives involves the disruption of the bacterial cell membrane's integrity.[9] This can lead to the leakage of intracellular components and ultimately, cell death.[10]
Conclusion
The presented data highlights the potential of oxadiazole derivatives as a versatile platform for the development of new antibacterial agents. The efficacy of these compounds is significantly influenced by their structural modifications, as evidenced by the wide range of MIC values observed. Notably, the incorporation of a pentafluorosulfanyl substituent in the 1,3,4-oxadiazole-based compound 13 resulted in a substantial increase in activity against MRSA.[11][12] Furthermore, hybridization with existing antibiotic classes, such as fluoroquinolones, has also yielded compounds with potent antibacterial activity.[5]
The primary mechanisms of action appear to involve the inhibition of essential bacterial enzymes like DNA gyrase and the disruption of cell membrane integrity. These mechanisms are attractive targets for overcoming existing resistance patterns.
For researchers and drug development professionals, the diverse synthetic accessibility and the tunable biological activity of the oxadiazole nucleus offer a promising avenue for the discovery of next-generation antibiotics. Further investigations into structure-activity relationships and in vivo efficacy are warranted to fully exploit the therapeutic potential of this important class of compounds.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. 3.6. Microdilution of Broth Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-oxadiazole-chalcone/oxime hybrids as potential antibacterial DNA gyrase inhibitors: Design, synthesis, ADMET prediction and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Toxicological profile comparison between 1,2,4-oxadiazole and thiadiazole bioisosteres
For researchers and drug development professionals, the choice of a bioisostere can significantly impact a drug candidate's toxicological profile. This guide provides an objective comparison of the in vitro toxicology of two commonly used bioisosteres: 1,2,4-oxadiazole and thiadiazole, supported by experimental data from multiple studies.
This comparative analysis focuses on key toxicological endpoints: cytotoxicity, genotoxicity, hepatotoxicity, and metabolic stability. The data presented is collated from various in vitro studies and is intended to provide a comprehensive overview to aid in the selection of the most appropriate scaffold for drug design.
At a Glance: Key Toxicological Differences
| Toxicological Endpoint | 1,2,4-Oxadiazole Derivatives | Thiadiazole Derivatives | Key Observations |
| Cytotoxicity | Broad range of activity, with some derivatives showing potent cytotoxicity in the low micromolar to nanomolar range against various cancer cell lines.[1][2][3][4] | Also exhibit a wide range of cytotoxic activity, with several examples of potent derivatives in the low micromolar and even nanomolar range.[5][6][7][8] | Both scaffolds can be incorporated into highly cytotoxic compounds. The specific substitutions on the heterocyclic core play a major role in determining the cytotoxic potential. |
| Genotoxicity | Some 1,2,4-oxadiazole derivatives have shown potential for genotoxicity in Ames and SOS response tests, particularly those with certain side chains like allyl groups.[9][10] However, other derivatives have been found to be non-mutagenic.[9] | Studies on 1,3,4-thiadiazole derivatives have indicated a lack of mutagenic effects in the Ames test.[11] Data on other isomers is less conclusive. | The potential for genotoxicity appears to be more closely linked to the specific substituents on the 1,2,4-oxadiazole ring rather than the core itself. Thiadiazoles, particularly the 1,3,4-isomer, may present a lower risk of mutagenicity. |
| Hepatotoxicity | Some 1,2,4-oxadiazole derivatives have shown toxicity towards HepG2 liver cancer cells at micromolar concentrations.[12][13] | Thiadiazole derivatives have also demonstrated cytotoxicity to HepG2 cells, with some compounds showing selective toxicity to cancer cells over normal hepatocytes.[3][8][14][15] | Both scaffolds can exhibit hepatotoxicity, but this is often dependent on the specific chemical structure and concentration. Some thiadiazole derivatives have shown a favorable selectivity index.[6] |
| Metabolic Stability | Generally considered a bioisostere for esters and amides to improve metabolic stability. However, the 1,2,4-oxadiazole ring can undergo metabolic cleavage.[16] | The 1,3,4-thiadiazole isomer is often associated with good metabolic stability. | The specific isomer and substitution pattern significantly influence metabolic stability. For both heterocycles, the 1,3,4-isomer is often reported to be more metabolically stable than the 1,2,4-isomer. |
In-Depth Analysis
Cytotoxicity: A Double-Edged Sword
Both 1,2,4-oxadiazole and thiadiazole cores are prevalent in compounds designed for anticancer activity, and as such, a wide range of cytotoxicities has been reported.
1,2,4-Oxadiazole Derivatives: Numerous studies have demonstrated the potent cytotoxic effects of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. For instance, certain derivatives have shown IC50 values in the sub-micromolar range against cell lines like MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).[1][4] The cytotoxic potential is heavily influenced by the nature of the substituents at the 3- and 5-positions of the oxadiazole ring.
Thiadiazole Derivatives: Similarly, thiadiazole-containing compounds have been extensively investigated as anticancer agents. Derivatives of 1,3,4-thiadiazole, in particular, have shown promising cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[6][7] The presence of different functional groups on the thiadiazole ring allows for the fine-tuning of cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50 µM) of 1,2,4-Oxadiazole and Thiadiazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | 1,2,4-Oxadiazole Derivatives (Representative IC50 Range) | Thiadiazole Derivatives (Representative IC50 Range) |
| Various | MCF-7 (Breast) | 0.04 - >100[1][4][17] | 0.04 - 63.2[6][7][8] |
| Various | A549 (Lung) | 1.09 - 45.11[4][18] | 1.62 - >500[7][19] |
| Various | HepG2 (Liver) | 1.63 - >50[3][12][13] | 0.18 - 84.9[6][8][14] |
| Various | HCT-116 (Colon) | 1.17 - >100[1] | 0.04 - 23.6 |
Note: The IC50 values are highly dependent on the specific derivative and experimental conditions.
Genotoxicity: A Closer Look at the Core and its Adornments
Genotoxicity is a critical parameter in toxicological assessment. The available data suggests potential differences between the two scaffolds.
1,2,4-Oxadiazole Derivatives: The genotoxic potential of 1,2,4-oxadiazoles appears to be context-dependent. Some studies using the Ames test have reported mutagenic activity for certain 1,2,4-oxadiazole derivatives, particularly those containing an allyl group.[10] Another study showed that while a parent 1,2,4-oxadiazole compound was not mutagenic in the Ames test, it did induce a weak SOS response.[9] However, chemical modifications to this parent compound reduced this response, suggesting that the genotoxicity can be mitigated through structural changes.[9]
Thiadiazole Derivatives: In contrast, a study on five 1,3,4-thiadiazole derivatives using the Ames test with several Salmonella typhimurium strains found no mutagenic effects, both with and without metabolic activation.[11] Another study on 2,5-dimercapto-1,3,4-thiadiazole also provided a summary of Ames test data.[9] This suggests that the 1,3,4-thiadiazole core may be inherently less prone to causing point mutations.
dot
Caption: Comparative Genotoxicity of 1,2,4-Oxadiazole and 1,3,4-Thiadiazole.
Hepatotoxicity: Insights from In Vitro Liver Models
The liver is a primary site of drug metabolism and a key organ for toxicological evaluation. In vitro studies using human liver cell lines, such as HepG2, provide valuable information on potential hepatotoxicity.
1,2,4-Oxadiazole Derivatives: Studies have shown that some 1,2,4-oxadiazole derivatives can be toxic to HepG2 cells.[12][13] The IC50 values for these compounds vary, indicating that the hepatotoxic potential is dependent on the overall structure of the molecule.
Thiadiazole Derivatives: Thiadiazole derivatives have also been evaluated for their effects on HepG2 cells. Some mesoionic 1,3,4-thiadiazolium derivatives were found to reduce the viability of HepG2 cells, with some selectivity observed when compared to non-tumor rat hepatocytes.[3][14] This suggests that while hepatotoxicity can be a concern, it may be possible to design thiadiazole-based compounds with a favorable therapeutic window.
Metabolic Stability: The Isomer Matters
Bioisosteric replacement of labile groups like esters and amides with heterocyclic rings is a common strategy to improve metabolic stability.
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole ring is often used for this purpose due to its resistance to hydrolysis.[16] However, the ring itself is not metabolically inert and can undergo reductive cleavage.
Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is generally considered to be metabolically stable.
Comparative Stability: Direct comparisons have suggested that the 1,3,4-isomers of both oxadiazole and thiadiazole tend to be more metabolically stable than their 1,2,4-counterparts. This is an important consideration in the early stages of drug design.
dot
Caption: Workflow for In Vitro Metabolic Stability Assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of compounds on cultured cells.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (1,2,4-oxadiazole and thiadiazole derivatives) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Micronucleus Assay (OECD 487)
This assay is used to detect the genotoxic potential of a test substance by identifying chromosomal damage.
1. Cell Culture and Treatment:
-
Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Expose the cells to at least three concentrations of the test compound for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 mix) and for a longer duration (1.5-2 normal cell cycles) in the absence of S9.
-
Include appropriate negative (vehicle) and positive controls.
2. Cell Harvest and Cytokinesis Block:
-
After the treatment period, wash the cells and culture them in fresh medium containing cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells.
3. Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution and then fix them.
-
Drop the fixed cells onto clean microscope slides and air-dry.
4. Staining and Scoring:
-
Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, round, membrane-bound DNA fragment in the cytoplasm of the cell.
5. Data Analysis:
-
Determine the frequency of micronucleated binucleated cells for each treatment group.
-
Assess the cytotoxicity of the compound by calculating the Replication Index (RI) or the Cytokinesis-Block Proliferation Index (CBPI).
-
A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.
Human Liver Microsome Stability Assay
This assay measures the in vitro metabolic stability of a compound in the presence of liver enzymes.
1. Preparation of Reagents:
-
Prepare a stock solution of the test compound (typically 1 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
2. Incubation:
-
In a 96-well plate, add the liver microsomes to the buffer.
-
Add the test compound to the microsome suspension to a final concentration of typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
3. Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate the proteins.
4. Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Conclusion
The toxicological profiles of 1,2,4-oxadiazole and thiadiazole bioisosteres are multifaceted and heavily dependent on the specific chemical structure of the derivatives. Neither scaffold can be universally labeled as more or less toxic. However, some general trends emerge from the available data. Both can be incorporated into highly cytotoxic molecules, making them valuable scaffolds in the design of anticancer agents. For genotoxicity, the 1,3,4-thiadiazole ring appears to present a lower risk of mutagenicity compared to some substituted 1,2,4-oxadiazoles. In terms of metabolic stability, the 1,3,4-isomers of both heterocycles are generally favored.
Ultimately, the selection between a 1,2,4-oxadiazole and a thiadiazole bioisostere should be made on a case-by-case basis, considering the specific therapeutic target and the desired pharmacological and toxicological properties. A thorough in vitro toxicological evaluation, as outlined in the experimental protocols, is crucial for making an informed decision in the drug discovery and development process.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. criver.com [criver.com]
- 7. oecd.org [oecd.org]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Toxicity Evaluation of 2,5-Dimercapto-1,3,4-thiadiazole in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A51944 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Non-mutagenicity of thiadiazole-1,3,4 derivatives in Salmonella typhimurium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: A Procedural Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS No. 1192-81-0), a halogenated heterocyclic compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Due to its chemical properties and hazard classifications, this compound must be treated as hazardous waste. The primary and recommended disposal method is through a licensed environmental waste management contractor. Direct chemical neutralization in the laboratory is not advised without specific, validated protocols for this compound.
Hazard and Safety Summary
A comprehensive understanding of the hazards associated with this compound is critical for safe handling. The compound is classified with several hazards, requiring stringent safety measures.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the collection and disposal of this compound.
Step 1: Waste Segregation As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams. This is crucial as disposal methods for these two categories differ significantly, with halogenated waste typically requiring incineration at higher costs. Do not mix this waste with other chemical waste unless compatibility has been confirmed.
Step 2: Waste Collection
-
Container: Use a designated, clean, and compatible container with a secure lid for collecting waste. If possible, use the original container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date when the first waste is added.
Step 3: Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The disposal must be carried out by a licensed and approved hazardous waste disposal company.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: Use an inert absorbent material to contain the spill.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS No. 1192-81-0). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[1] Some safety data sheets indicate it may cause severe skin burns and eye damage.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is also recommended.[3] | To protect against splashes and dust that can cause serious eye damage or burns.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and impervious clothing.[4][5] Consider fire/flame-resistant clothing.[3] | To prevent skin irritation or severe burns from direct contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood is essential.[2][3] If exposure limits are exceeded or irritation occurs, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used.[3][6] | To avoid inhalation, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood.[2][3]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Keep containers tightly closed when not in use.[1]
2. Handling the Chemical:
-
Wear the mandatory PPE as detailed in Table 1.
-
Avoid all personal contact, including inhalation and ingestion.[2] Do not eat, drink, or smoke in the handling area.[1][2]
-
Avoid generating dust.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1]
3. In Case of Exposure:
-
Eyes: Immediately flush with running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin: Immediately wash with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or burns occur, seek medical help.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical help.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination. As a chlorinated organic compound, it must be treated as hazardous waste.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure | Key Considerations |
| Solid Chemical Waste | Collect in a designated, properly labeled, and sealed hazardous waste container.[2] | Do not mix with other waste streams unless compatible. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, absorbent pads, and empty containers) should be disposed of as hazardous waste.[2] | Place in a suitable, labeled container for waste disposal.[2] |
| Liquid Waste (Solutions) | Collect in a designated, labeled, and sealed hazardous waste container for halogenated organic compounds. | Do not pour down the sink. [7] Chlorinated organic compounds are generally not permitted for sewer disposal.[7][8] |
| Final Disposal | Dispose of all waste through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1] | Ensure all waste containers are properly labeled with the chemical name and associated hazards. |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. Laboratory chemical waste [watercorporation.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
